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  • Product: Heptane-4-sulfonamide
  • CAS: 1249684-86-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Heptane-4-sulfonamide: Properties, Structure, and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals Introduction: Situating Heptane-4-sulfonamide in Modern Chemistry The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Situating Heptane-4-sulfonamide in Modern Chemistry

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] These compounds act as bioisosteres for amides, offering enhanced metabolic stability and unique binding characteristics.[4][5] While a vast body of literature exists for aryl sulfonamides, the exploration of linear alkyl sulfonamides, such as Heptane-4-sulfonamide, presents an intriguing area for novel drug design and development. The lipophilic heptyl chain combined with the polar sulfonamide group creates an amphiphilic molecule with potential for unique interactions with biological targets.

This technical guide provides a comprehensive overview of the predicted chemical properties, structural features, and a plausible synthetic route for Heptane-4-sulfonamide. Due to the limited availability of specific experimental data for this exact molecule in public databases, this guide leverages established principles of organic chemistry and data from analogous compounds to provide a robust theoretical framework for researchers.

Predicted Physicochemical and Spectroscopic Properties

The following properties for Heptane-4-sulfonamide (C₇H₁₇NO₂S) are predicted based on its structure and the known characteristics of alkyl sulfonamides.

PropertyPredicted ValueRationale and Key Considerations
Molecular Formula C₇H₁₇NO₂SDerived from the chemical structure.
Molecular Weight 179.28 g/mol Calculated from the molecular formula.
Melting Point 50-70 °CAliphatic sulfonamides are typically crystalline solids.[6] The melting point is estimated based on similar chain-length amides and sulfonamides.
Boiling Point > 250 °C (decomposes)High boiling point is expected due to strong intermolecular hydrogen bonding of the sulfonamide group. Decomposition at high temperatures is common for sulfonamides.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF)The polar sulfonamide head allows for some water solubility, while the heptyl tail contributes to solubility in organic solvents.
pKa (NH₂) ~10-11The N-H protons of a primary sulfonamide are more acidic than those of a carboxamide.[7]
Spectroscopic Profile (Predicted)

Spectroscopic analysis is crucial for the structural confirmation of synthesized Heptane-4-sulfonamide. The following are predicted spectral characteristics.

¹H NMR (in CDCl₃, 400 MHz):

  • δ 4.5-5.5 (s, 2H): -SO₂NH₂ (broad singlet, exchangeable with D₂O)

  • δ 2.9-3.1 (m, 1H): -CH (SO₂NH₂)

  • δ 1.6-1.8 (m, 2H): -CH(SO₂NH₂)CH₂ -

  • δ 1.2-1.5 (m, 8H): -CH₂(CH₂)₄CH₃

  • δ 0.8-1.0 (t, 6H): -CH₂CH₃

¹³C NMR (in CDCl₃, 100 MHz):

  • δ 60-65: -C H(SO₂NH₂)

  • δ 30-35: -CH(C H₂)₂-

  • δ 25-30: -CH₂(CH₂)₂CH₃

  • δ 22-25: -CH₂CH₃

  • δ 13-15: -C H₃

IR Spectroscopy (ATR):

  • 3400-3200 cm⁻¹: N-H stretching (symmetric and asymmetric) of the primary sulfonamide.[8]

  • 2950-2850 cm⁻¹: C-H stretching of the alkyl chain.

  • 1350-1320 cm⁻¹: Asymmetric S=O stretching of the sulfonyl group.[8]

  • 1160-1140 cm⁻¹: Symmetric S=O stretching of the sulfonyl group.[8]

  • 920-890 cm⁻¹: S-N stretching.[8]

Mass Spectrometry (EI):

  • M⁺ at m/z 179: Molecular ion peak.

  • Key Fragmentation Patterns: Loss of •NH₂, •SO₂, and cleavage of the heptyl chain.

Proposed Synthesis of Heptane-4-sulfonamide

A robust and widely applicable method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine.[6][9] The following is a proposed two-step synthetic protocol for Heptane-4-sulfonamide, starting from the corresponding alkane.

Step 1: Synthesis of Heptane-4-sulfonyl Chloride

This step can be achieved via a free-radical sulfonyl chlorination of heptane.

Protocol:

  • In a reaction vessel equipped with a reflux condenser, a gas inlet, and a magnetic stirrer, add n-heptane (1 equivalent).

  • Introduce a mixture of sulfur dioxide (SO₂) and chlorine (Cl₂) gases in a 1:1 molar ratio into the heptane under UV irradiation at room temperature.

  • Continue the gas flow and irradiation until the desired conversion is achieved, monitoring the reaction by GC-MS.

  • Upon completion, stop the gas flow and irradiation. Purge the reaction mixture with nitrogen to remove any unreacted gases.

  • The resulting mixture will contain heptane-4-sulfonyl chloride along with other isomers. Isolate the desired product via fractional distillation under reduced pressure.

Causality Behind Experimental Choices:

  • UV Irradiation: Provides the energy to initiate the free-radical chain reaction by homolytically cleaving the chlorine molecule.

  • SO₂ and Cl₂: These are the reagents for the sulfonyl chlorination reaction.

  • Inert Atmosphere: Purging with nitrogen removes reactive gases and prevents unwanted side reactions.

Step 2: Amination of Heptane-4-sulfonyl Chloride

The synthesized sulfonyl chloride is then reacted with ammonia to form the sulfonamide.

Protocol:

  • Dissolve the purified heptane-4-sulfonyl chloride (1 equivalent) in an inert solvent such as tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia (e.g., 2-3 equivalents) to the cooled solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Heptane-4-sulfonamide.

  • Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Excess Ammonia: Acts as both the nucleophile and the base to neutralize the HCl byproduct, driving the reaction to completion.

  • Low Temperature (0 °C): Controls the exothermicity of the reaction between the sulfonyl chloride and ammonia.

  • Inert Solvent (THF): Provides a medium for the reaction without participating in it.

Visualizing the Synthetic Workflow

SynthesisWorkflow Heptane n-Heptane SulfonylChloride Heptane-4-sulfonyl Chloride Heptane->SulfonylChloride Sulfonyl Chlorination Reagents1 SO₂ + Cl₂ (UV Light) Sulfonamide Heptane-4-sulfonamide SulfonylChloride->Sulfonamide Amination Ammonia Aqueous Ammonia (excess) in THF EnzymeInhibition cluster_enzyme Enzyme Active Site Enzyme Metalloenzyme (e.g., Carbonic Anhydrase) Zinc Zn²⁺ Sulfonamide Heptane-4-sulfonamide Sulfonamide->Zinc Coordinates with -SO₂NH₂ group HydrophobicPocket Hydrophobic Pocket Sulfonamide->HydrophobicPocket Heptyl chain interaction

Caption: Potential binding mode of Heptane-4-sulfonamide in an enzyme active site.

Conclusion and Future Directions

Heptane-4-sulfonamide represents a simple yet intriguing molecule at the intersection of aliphatic and medicinal chemistry. While specific experimental data is sparse, this guide provides a robust theoretical foundation for its properties, synthesis, and potential applications based on the well-established chemistry of sulfonamides. The proposed synthetic route is practical and relies on fundamental organic reactions.

For researchers and drug development professionals, Heptane-4-sulfonamide and its derivatives offer a platform for exploring novel structure-activity relationships. Future work should focus on the experimental validation of the predicted properties, optimization of the synthetic protocol, and a thorough investigation of its biological activities. Such studies will undoubtedly contribute to the expanding role of sulfonamides in modern medicine.

References

  • Benchchem. Comparative Analysis of N-Alkyl Sulfonamides in Biological Assays: A Guide for Researchers.
  • Stephan, M. et al. (2023). Electrochemical One-Step Synthesis of Alkyne Sulfonates and Sulfonamides: Building Blocks for Highly Substituted Alkenes and 1,3-Butadienes. ACS Publications.
  • Hopkins, M. D. et al. (2022). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry (RSC Publishing).
  • Janezic, M. & Dolenc, M. S. (2004). Recent advances in design, synthesis and biological activity of aminoalkylsulfonates and sulfonamidopeptides. PubMed.
  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation.
  • Wojtunik-Kulesza, K. et al. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. The Journal of Physical Chemistry B - ACS Publications.
  • Hopkins, M. D. et al. (2022). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. RSC Publishing.
  • Who we serve. Recent Advances in the Synthesis of Sulfonamides Intermediates.
  • Domainex. (2023). Photoredox Enabled Synthesis of Sulfonamides and Derivatives.
  • PubChem. N-hexan-3-yl-N-methylheptane-4-sulfonamide.
  • Fisher Scientific. CAS RN 22767-50-6.
  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review.
  • Sigma-Aldrich. Heptane-4-sulfonic acid.
  • Unknown Source. Compound 4-({N-[(4-fluorophenyl)methyl]heptanamido}methyl)phenyl ethanesulfonate.
  • Sami Publishing Company. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
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  • CAS Common Chemistry. N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-1-heptanesulfonamide.
  • Wikipedia. Sulfonamide.
  • ACS Publications. (2024). Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates.
  • Benchchem. Application Notes and Protocols: Heptanamide as a Surfactant for Drug Delivery Systems.
  • Rsc.org. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
  • Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. (2023).
  • Chemistry Steps. (2025). Identifying Unknown from IR, NMR, and Mass Spectrometry.
  • Drexel University. Synthesis of chiral non racemic sulfonamides and application in asymmetric synthesis.
  • Heptane.
  • Igwe, K. C. & Okoro, U. C. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC.
  • MacMillan, D. W. C. et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • Doc Brown. C7H16 heptane low high resolution 1H proton nmr spectrum of analysis interpretation of ....
  • ResearchGate. (2012). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride.
  • Asian Journal of Green Chemistry. (2026). Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities.
  • Scharlab. 1-Heptane sulfonic acid, sodium salt monohydrate, HPLC grade.
  • orbitScience. Safety data sheet.
  • Echemi. (2025). Heptane: Properties, Uses, and Industrial Applications.
  • Benchchem. Spectroscopic data for "Hept-1-en-5-yne" (NMR, IR, mass spectrometry).
  • ResearchGate. — 13 C-NMR spectra of the HCO, heptane treated HCO and HCO treated with... | Download Scientific Diagram.

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Exploratory

An In-depth Technical Guide to the Synthesis of Novel Heptane-4-sulfonamide Derivatives

Introduction Sulfonamides are a cornerstone of modern medicinal chemistry, renowned for their diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The heptane-4...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Sulfonamides are a cornerstone of modern medicinal chemistry, renowned for their diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The heptane-4-sulfonamide scaffold, a lipophilic aliphatic structure, offers a unique framework for the design of novel therapeutic agents with potentially enhanced membrane permeability and distinct structure-activity relationships. This guide provides a comprehensive overview of the synthetic pathways for creating novel heptane-4-sulfonamide derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the synthesis of the key intermediate, heptane-4-sulfonyl chloride, and its subsequent elaboration into a variety of N-substituted sulfonamides, supported by detailed experimental protocols and characterization insights.

Core Synthetic Strategy: A Two-Stage Approach

The synthesis of heptane-4-sulfonamide derivatives is most effectively approached in two distinct stages:

  • Formation of the Key Intermediate: Synthesis of heptane-4-sulfonyl chloride.

  • Derivatization: Reaction of heptane-4-sulfonyl chloride with a diverse range of primary and secondary amines to yield the target N-substituted heptane-4-sulfonamides.

This modular approach allows for the late-stage diversification of the sulfonamide library, enabling the exploration of a wide chemical space.

Part 1: Synthesis of Heptane-4-sulfonyl Chloride

The cornerstone of synthesizing heptane-4-sulfonamide derivatives is the preparation of the corresponding sulfonyl chloride. While direct chlorosulfonation of heptane is a theoretical possibility, it often leads to a mixture of isomers and is difficult to control. A more reliable and regioselective method involves the oxidative chlorination of heptane-4-thiol.

Mechanism of Oxidative Chlorination

The oxidative chlorination of a thiol to a sulfonyl chloride is a robust transformation. The reaction typically proceeds by the initial oxidation of the thiol to a disulfide, followed by further oxidation and chlorination to the sulfonyl chloride. Common reagents for this transformation include chlorine gas in the presence of water or a mixture of hydrochloric acid and an oxidizing agent like hydrogen peroxide.

A plausible mechanism involves the formation of a sulfenyl chloride intermediate (RSCl), which is then oxidized to a sulfinyl chloride (RSOCl) and finally to the sulfonyl chloride (RSO2Cl).

G Thiol Heptane-4-thiol Disulfide Di(heptan-4-yl) disulfide Thiol->Disulfide Oxidation SulfenylChloride Heptane-4-sulfenyl chloride Disulfide->SulfenylChloride Cl₂ SulfinylChloride Heptane-4-sulfinyl chloride SulfenylChloride->SulfinylChloride [O] SulfonylChloride Heptane-4-sulfonyl chloride SulfinylChloride->SulfonylChloride [O], Cl₂

Caption: General pathway for the oxidative chlorination of a thiol.

Experimental Protocol: Synthesis of Heptane-4-sulfonyl Chloride

This protocol is a representative procedure based on established methods for the oxidative chlorination of thiols.

Materials:

  • Heptane-4-thiol

  • Glacial acetic acid

  • Water

  • Chlorine gas or sodium hypochlorite solution (bleach)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube (if using chlorine gas), and a dropping funnel, dissolve heptane-4-thiol (1 equivalent) in a mixture of glacial acetic acid and water.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly bubble chlorine gas through the stirred solution or add sodium hypochlorite solution dropwise via the dropping funnel. The addition should be controlled to maintain the temperature below 10 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The disappearance of the starting thiol indicates the completion of the reaction.

  • Once the reaction is complete, quench any excess chlorine by bubbling nitrogen gas through the mixture or by adding a small amount of sodium sulfite solution.

  • Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the reaction mixture).

  • Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude heptane-4-sulfonyl chloride.

  • The crude product can be purified by vacuum distillation.

Part 2: Synthesis of N-Substituted Heptane-4-sulfonamide Derivatives

The reaction of heptane-4-sulfonyl chloride with primary or secondary amines is the most common and versatile method for the synthesis of N-substituted sulfonamides.[3][4] This reaction, a nucleophilic acyl substitution at the sulfur atom, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Mechanism: Sulfonamide Bond Formation

The mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base is used to deprotonate the amine, increasing its nucleophilicity, and to neutralize the HCl formed during the reaction.

G start Heptane-4-sulfonyl chloride + Amine (R-NH₂) intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack product N-Substituted Heptane-4-sulfonamide + HCl intermediate->product Chloride Elimination neutralization Base-HCl Salt product->neutralization Acid-Base Reaction base_role Base (e.g., Pyridine, Triethylamine) base_role->start Activates Amine base_role->neutralization Forms Salt

Caption: Mechanism of sulfonamide formation from a sulfonyl chloride and an amine.

Experimental Protocol: General Procedure for the Synthesis of N-Substituted Heptane-4-sulfonamides

This general protocol can be adapted for a wide range of primary and secondary amines.

Materials:

  • Heptane-4-sulfonyl chloride

  • Primary or secondary amine (e.g., aniline, benzylamine, diethylamine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Base (e.g., triethylamine, pyridine, or aqueous sodium hydroxide)

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve the amine (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (1.5 equivalents). For less reactive amines, pyridine can be used as both the base and the solvent. Alternatively, for water-soluble amines, the reaction can be performed in a biphasic system with aqueous sodium hydroxide.[5][6]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of heptane-4-sulfonyl chloride (1 equivalent) in anhydrous DCM to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.

ParameterConditionRationale
Solvent Anhydrous DCM, THFInert solvents that dissolve both reactants.
Base Triethylamine, Pyridine, NaOHNeutralizes HCl byproduct, drives the reaction to completion. Pyridine can also act as a catalyst.
Temperature 0 °C to room temperatureControls the initial exothermic reaction and allows for a smooth reaction progress.
Reaction Time 2-24 hoursDependent on the nucleophilicity of the amine and steric hindrance.

Purification and Characterization

Purification Techniques
  • Column Chromatography: A versatile method for purifying sulfonamides. A typical mobile phase is a mixture of hexane and ethyl acetate, with the polarity adjusted based on the specific derivative.[7]

  • Recrystallization: An effective technique for obtaining highly pure crystalline sulfonamides. Common solvent systems include ethanol/water, isopropanol/water, or ethyl acetate/hexane.

Characterization Methods

The synthesized heptane-4-sulfonamide derivatives should be characterized using a combination of spectroscopic techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the heptyl chain protons, as well as signals for the protons of the N-substituent. The proton on the sulfonamide nitrogen (if present) will appear as a broad singlet.[8][9]

    • ¹³C NMR: Will display signals for the seven carbons of the heptyl group and the carbons of the N-substituent.[8][9]

  • Infrared (IR) Spectroscopy:

    • The sulfonamide group exhibits two characteristic stretching vibrations for the S=O bond, typically in the ranges of 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric).[5]

    • The N-H stretching vibration of primary and secondary sulfonamides appears in the region of 3400-3200 cm⁻¹.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) is commonly used to determine the molecular weight of the sulfonamide derivatives.[10]

    • Fragmentation patterns can provide further structural information. A common fragmentation is the loss of SO₂.[11]

Conclusion

The synthesis of novel heptane-4-sulfonamide derivatives is a scientifically sound and accessible endeavor for researchers in drug discovery. The two-stage approach, involving the preparation of heptane-4-sulfonyl chloride followed by its reaction with a diverse array of amines, provides a versatile platform for generating extensive chemical libraries. The protocols and characterization guidelines presented in this technical guide offer a solid foundation for the successful synthesis and validation of these promising compounds.

References

  • King, J. F., & Rathore, R. (1992). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 70(4), 1290-1297.[5][6]

  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • Koehler, M. F., & Bergeron, P. (2018). Sandmeyer Chlorosulfonylation of (Hetero)
  • BenchChem. (2025). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography.[7]

  • Guedes, G. P., et al. (2015). Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. Amino Acids, 47(11), 2393-2403.[10]

  • King, J. F., & Rathore, R. (1992). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.
  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (2023). Heliyon, 9(11), e21477.[8]

  • Saeed, A., et al. (2015). Synthesis, characterization, and antibacterial activities of novel sulfonamides derived through condensation of amino group containing drugs, amino acids, and their analogs.
  • Farkas, Ö., et al. (2005). Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Magnetic Resonance in Chemistry, 43(12), 1057-1062.[9]

  • Liu, A., & Zhao, Y. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 366-375.[11]

  • Ashfaq, M., et al. (2013). Synthetic Routes of Sulfonamide Derivatives: A Brief Review. Mini-Reviews in Organic Chemistry, 10(2), 160-170.
  • Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. (2025). Aca. Intl. J. Med. Sci., 3(2), 41-48.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. (2024). Accounts of Chemical Research.
  • Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. (2026). Asian Journal of Green Chemistry.
  • Nacsa, E. D., & Lambert, T. H. (2015).
  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). Molbank, 2024(3), M1879.
  • Sulfonamide derivatives: Synthesis and applications. (2024). International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001-015.
  • Organic Chemistry Portal. (n.d.).
  • Deng, Y., & Houghtling, R. A. (2020). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 10(54), 32429-32443.[4]

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Foundational

Comprehensive Spectroscopic Characterization of Heptane-4-sulfonamide: A Technical Guide for Structural Validation

Executive Summary Heptane-4-sulfonamide (CAS: 1249684-86-3) is a symmetrical aliphatic primary sulfonamide[1]. Because sulfonamide moieties are ubiquitous pharmacophores in medicinal chemistry, rigorous structural verifi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Heptane-4-sulfonamide (CAS: 1249684-86-3) is a symmetrical aliphatic primary sulfonamide[1]. Because sulfonamide moieties are ubiquitous pharmacophores in medicinal chemistry, rigorous structural verification of these building blocks is critical in drug development. This whitepaper provides an in-depth, causality-driven methodology for the characterization of heptane-4-sulfonamide using Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Mass Spectrometry (MS).

Structural Symmetry and Its Spectroscopic Implications

Before acquiring empirical data, one must establish the theoretical framework of the molecule. Heptane-4-sulfonamide (C₇H₁₇NO₂S) possesses a distinct plane of symmetry intersecting the C4 carbon, the sulfur atom, and the nitrogen atom.

  • Causality in Analysis: This symmetry fundamentally reduces the number of unique carbon and hydrogen environments. Instead of seven distinct carbon signals, the ¹³C NMR spectrum will only display four. Recognizing this symmetry is the first self-validating step in the analytical workflow; any deviation in the expected number of signals immediately indicates an impurity or an asymmetrical structural isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy takes advantage of the spin states of protons and carbon-13 nuclei to map the chemical environment of the molecule, allowing chemists to determine the exact structural framework[2].

Experimental Causality: Solvent Selection

While CDCl₃ is a standard NMR solvent, primary aliphatic sulfonamides often exhibit poor solubility and broad, unpredictable N-H signals in non-polar media due to intermolecular hydrogen bonding. We utilize DMSO-d₆ . DMSO disrupts these hydrogen bonds by acting as a strong hydrogen bond acceptor, ensuring complete dissolution and yielding a sharper, highly reproducible -NH₂ signal.

Self-Validating Protocol: 1D NMR Acquisition
  • Sample Preparation: Dissolve 10–15 mg of heptane-4-sulfonamide in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Tuning: Insert the NMR tube into a 400 MHz (or higher) spectrometer. Lock the magnetic field to the deuterium signal of the DMSO-d₆. Tune and match the probe to the specific sample to maximize the signal-to-noise ratio.

  • Shimming (Internal Control): Optimize the magnetic field homogeneity (shimming) until the TMS signal is a sharp, symmetrical singlet. This validates the magnetic environment before data acquisition.

  • Acquisition:

    • ¹H NMR: Acquire 16–32 scans with a relaxation delay (D1) of 2 seconds to ensure the complete relaxation of all protons.

    • ¹³C NMR: Acquire 1024–2048 scans with broadband proton decoupling.

  • Processing: Apply a Fourier transform, phase the spectrum manually, and apply baseline correction. Calibrate the chemical shift scale by setting the TMS peak to exactly 0.00 ppm.

Quantitative Data: NMR Assignments
NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Structural Logic
¹H ~ 6.80Broad Singlet2H-NH₂ : Exchangeable protons.
¹H ~ 2.85Multiplet1HC4-H : Deshielded by the electron-withdrawing -SO₂ group.
¹H ~ 1.60Multiplet4HC3/C5-H₂ : Symmetrical methylene protons adjacent to C4.
¹H ~ 1.35Multiplet4HC2/C6-H₂ : Symmetrical methylene protons.
¹H ~ 0.90Triplet6HC1/C7-H₃ : Terminal methyl groups.
¹³C ~ 62.0SingletN/AC4 : Highly deshielded methine carbon.
¹³C ~ 33.5SingletN/AC3/C5 : Methylene carbons.
¹³C ~ 19.2SingletN/AC2/C6 : Methylene carbons.
¹³C ~ 13.8SingletN/AC1/C7 : Terminal methyl carbons.

Fourier Transform Infrared (FTIR) Spectroscopy

The 4,000 to 1,500 cm⁻¹ range in an IR spectrum is largely indicative of specific functional groups, while the fingerprint region (below 1,500 cm⁻¹) provides a unique molecular signature[2]. For sulfonamides, the ν(N–H) and ν(S=O) stretching vibrations are highly diagnostic[3].

Experimental Causality: ATR vs. KBr Pellet

Attenuated Total Reflectance (ATR) FTIR is strictly preferred over traditional KBr pellet methods for sulfonamides. KBr is highly hygroscopic; absorbed water produces a broad O-H stretch around 3300 cm⁻¹ that obscures the critical N-H stretching bands of the primary sulfonamide[4]. ATR requires no sample preparation, eliminating this artifact.

Self-Validating Protocol: ATR-FTIR Acquisition
  • Background Acquisition (Internal Control): Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air. This establishes a baseline and confirms the crystal is free of contamination.

  • Sample Application: Place 2–3 mg of solid heptane-4-sulfonamide directly onto the crystal.

  • Pressure Application: Lower the pressure anvil until the software indicates optimal contact. This ensures a uniform path length and prevents signal attenuation.

  • Acquisition: Acquire 32 scans. The software automatically subtracts the background.

  • Validation: Verify the absence of a broad water peak at ~3300 cm⁻¹. If present, the sample must be desiccated and re-analyzed.

Quantitative Data: Key FTIR Frequencies
Vibrational ModeFrequency Range (cm⁻¹)IntensityDiagnostic Significance
ν(N-H) Asymmetric 3349 – 3338MediumConfirms primary sulfonamide[4].
ν(N-H) Symmetric 3279 – 3229MediumConfirms primary sulfonamide[4].
ν(C-H) Alkane 2960, 2875StrongConfirms the aliphatic heptane chain.
ν(S=O) Asymmetric 1344 – 1310StrongPrimary indicator of the sulfonyl group[4].
ν(S=O) Symmetric 1187 – 1143StrongSecondary indicator of the sulfonyl group[4].
ν(S-N) Stretch 924 – 895MediumConfirms the sulfur-nitrogen bond[4].

Electron Ionization Mass Spectrometry (EI-MS)

Mass spectra provide critical information on the molecular weight, the molecular formula, and the substructures present within the molecule[5].

Experimental Causality: 70 eV Ionization

Standard 70 eV Electron Ionization (EI) is utilized because it imparts a standardized, high-energy impact that shatters the molecule into highly reproducible fragments. While the relatively weak C-S bond in aliphatic sulfonamides makes the molecular ion (M⁺) peak weak, the resulting fragmentation pattern is highly diagnostic for structural elucidation.

Self-Validating Protocol: EI-MS Acquisition
  • Instrument Calibration (Internal Control): Tune the mass spectrometer using Perfluorotributylamine (PFTBA) to calibrate the m/z scale and ensure consistent relative abundances across the mass range.

  • Sample Introduction: Introduce the sample via a Direct Insertion Probe (DIP) to bypass thermal degradation issues common in GC-MS for polar sulfonamides.

  • Ionization & Detection: Bombard the sample with a 70 eV electron beam. Detect the resulting ions using a quadrupole mass analyzer scanning from m/z 35 to 300.

  • Validation (The Nitrogen Rule): Heptane-4-sulfonamide contains exactly one nitrogen atom. Therefore, its molecular weight (179 Da) must be an odd number, perfectly aligning with the nitrogen rule[6].

Quantitative Data: Principal EI-MS Ions
m/z ValueIon AssignmentRelative AbundanceFragmentation Logic
179 [M]⁺•WeakMolecular Ion.
136 [M - C₃H₇]⁺Strongα-cleavage resulting in the loss of a propyl radical (-43 Da).
99 [M - SO₂NH₂]⁺Base Peak / StrongCleavage of the weak C-S bond, yielding the 4-heptyl cation (-80 Da).
57 [C₄H₉]⁺StrongFurther fragmentation of the alkyl chain.

Multi-Spectroscopic Data Synthesis & Workflows

No single spectroscopic technique is infallible. Absolute structural validation requires synthesizing data across all three modalities. The molecular weight confirmed by MS (179 Da) must align with the integration of 17 protons in the ¹H NMR. The functional groups identified in IR (sulfonamide) must map to the highly deshielded C4 carbon in the ¹³C NMR.

Workflow Start Heptane-4-sulfonamide Sample NMR NMR Spectroscopy (1H & 13C) Start->NMR IR FTIR Spectroscopy (ATR) Start->IR MS Mass Spectrometry (EI-MS) Start->MS Symmetry Determine Symmetry & Carbon Framework NMR->Symmetry FuncGroup Identify Functional Groups (-SO2NH2) IR->FuncGroup MolWeight Confirm MW (179 Da) & Fragmentation MS->MolWeight Validation Structural Validation & Purity Confirmation Symmetry->Validation FuncGroup->Validation MolWeight->Validation

Multi-spectroscopic workflow for the structural validation of heptane-4-sulfonamide.

MS_Fragmentation M Molecular Ion [M]⁺• m/z 179 F1 [M - C3H7]⁺ m/z 136 M->F1 - Propyl radical (α-cleavage, -43 Da) F2 [M - SO2NH2]⁺ m/z 99 M->F2 - Sulfonamide radical (-80 Da) F3 [C4H9]⁺ m/z 57 F2->F3 - Propene (-42 Da)

Principal electron ionization (EI) mass spectrometry fragmentation pathways.

References

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides . RSC. Available at:[Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis . Lehigh University. Available at: [Link]

  • NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy . Universal Class. Available at: [Link]

  • Identifying Unknown from IR, NMR, and Mass Spectrometry . Chemistry Steps. Available at: [Link]

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Exploratory

An In-Depth Technical Guide to the In Silico Modeling of Heptane-4-Sulfonamide Interactions

Foreword: The Predictive Power of Computational Modeling in Drug Discovery In the landscape of modern pharmaceutical research, the journey from a promising chemical scaffold to a clinically approved therapeutic is arduou...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Predictive Power of Computational Modeling in Drug Discovery

In the landscape of modern pharmaceutical research, the journey from a promising chemical scaffold to a clinically approved therapeutic is arduous and fraught with challenges. The sulfonamide functional group, a cornerstone of medicinal chemistry, is present in a wide array of drugs, demonstrating its versatility in targeting various biological systems, from microbial enzymes to human carbonic anhydrases.[1][2][3] This guide focuses on a representative, albeit novel, molecule—Heptane-4-sulfonamide—to illustrate the power and process of in silico modeling. By computationally predicting and analyzing the interactions of this small molecule with a relevant biological target, we can gain profound insights into its potential efficacy, binding mechanism, and stability, thereby accelerating the drug discovery pipeline.[4][5]

This document is structured not as a rigid protocol but as a narrative of scientific inquiry, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind each methodological choice, from the initial construction of our molecule to the dynamic simulation of its complex with a target protein. Our approach is grounded in the principles of self-validating systems, where each computational step builds upon the last to create a cohesive and trustworthy model of molecular interaction.

Part 1: Ligand Characterization and Preparation: Defining Heptane-4-Sulfonamide

Before any interaction can be modeled, the ligand itself must be accurately defined in a three-dimensional, computationally ready format. Heptane-4-sulfonamide, a straight-chain alkane with a sulfonamide group at the fourth carbon, serves as our model compound. Its simple structure provides a clear canvas on which to demonstrate the fundamental principles of ligand preparation.

From 2D Structure to 3D Conformer

The first step is to translate the chemical name into a 3D structure. This is typically achieved using chemical drawing software or online tools, followed by an energy minimization step to obtain a low-energy, stable conformation. This process is critical as the ligand's conformation directly influences its ability to fit within a protein's binding pocket.

Experimental Protocol: Ligand Preparation for Docking
  • 2D Sketch and Conversion to 3D:

    • Using a chemical sketch tool (e.g., ChemDraw, MarvinSketch, or the PubChem Sketcher), draw the structure of Heptane-4-sulfonamide: a seven-carbon chain with a -SO2NH2 group attached to the fourth carbon.

    • Use the software's built-in functionality to clean up the structure and generate a 3D model.

  • Energy Minimization:

    • The initial 3D structure is likely not in its lowest energy state. Perform a geometry optimization using a suitable force field (e.g., MMFF94) or a semi-empirical quantum mechanical method. This step resolves any steric clashes and results in a more realistic conformer.

  • File Format Conversion and Protonation:

    • Save the optimized 3D structure in a standard format like .sdf or .mol2.

    • For docking with tools like AutoDock Vina, the structure must be converted to the .pdbqt format. This format includes atomic coordinates, partial charges, and atom type definitions.

    • During this conversion (e.g., using AutoDockTools), it is crucial to add polar hydrogens and assign Gasteiger charges. The protonation state should be set to a physiological pH (typically 7.4) to ensure that ionizable groups are correctly represented.[6]

Part 2: Target Identification and Receptor Preparation

A ligand is only as interesting as the targets it interacts with. Given the prevalence of the sulfonamide moiety in drugs targeting carbonic anhydrases, we select Human Carbonic Anhydrase I (HCA I) as our protein target.[1][7] This enzyme plays a role in various physiological processes, and its inhibition is a therapeutic strategy for conditions like glaucoma.[2] We will use the crystal structure of HCA I complexed with a sulfonamide drug, available from the Protein Data Bank (PDB ID: 1BZM), as our starting point.[7]

Experimental Protocol: Receptor Preparation for Docking
  • PDB Structure Acquisition:

    • Download the crystal structure file 1BZM.pdb from the RCSB Protein Data Bank.[7]

  • Initial Structure Cleaning:

    • Open the PDB file in a molecular visualization program (e.g., PyMOL, UCSF Chimera, or AutoDockTools).

    • The crystal structure contains the protein, a bound sulfonamide inhibitor, zinc ion, and water molecules. For our docking experiment, we must remove the existing ligand and all water molecules to create a vacant binding site. The essential zinc ion in the active site must be retained.

  • Receptor Preparation for Docking (using AutoDockTools):

    • Load the cleaned protein structure.

    • Add polar hydrogens to the protein, which are essential for forming hydrogen bonds.

    • Compute and assign Gasteiger charges to all atoms in the receptor.

    • Merge non-polar hydrogens to reduce computational complexity.

    • Save the final prepared receptor as a .pdbqt file. This file is now ready for the docking simulation.[8]

Part 3: Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] It is a cornerstone of structure-based drug design, allowing us to generate hypotheses about how a ligand like Heptane-4-sulfonamide might interact with its target at an atomic level. We will use AutoDock Vina, a widely used and efficient docking program.[10][11]

Logical Workflow for Molecular Docking

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Ligand_PDBQT Ligand (.pdbqt) Config Create Config File (config.txt) Ligand_PDBQT->Config Receptor_PDBQT Receptor (.pdbqt) Grid_Box Define Grid Box (Binding Site) Receptor_PDBQT->Grid_Box Receptor_PDBQT->Config Grid_Box->Config Set Coordinates & Size Vina Run AutoDock Vina Config->Vina Results Output Poses (.pdbqt) Vina->Results Analysis Analyze Binding Energy & Interactions Results->Analysis

Caption: Workflow for a typical molecular docking experiment using AutoDock Vina.

Experimental Protocol: Docking with AutoDock Vina
  • Define the Binding Site (Grid Box):

    • In AutoDockTools, load the prepared receptor (.pdbqt file).

    • Center the grid box on the active site, which can be identified from the position of the co-crystallized ligand in the original PDB file. The box should be large enough to accommodate the ligand and allow for rotational and translational sampling. For HCA I, this will encompass the catalytic zinc ion.[8]

    • Record the grid center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).

  • Create the Configuration File:

    • Create a text file (e.g., config.txt) specifying the input files and search parameters.

  • Run the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input: vina --config config.txt --log log.txt[11]

  • Analyze the Results:

    • Vina will output a .pdbqt file containing the predicted binding poses, ranked by their binding affinity scores (in kcal/mol). More negative scores indicate stronger predicted binding.

    • Visualize the top-ranked pose in complex with the receptor to analyze key interactions, such as hydrogen bonds and hydrophobic contacts. For sulfonamides binding to carbonic anhydrase, a critical interaction to look for is the coordination of the sulfonamide group with the active site zinc ion.[7]

Data Presentation: Predicted Docking Results
Pose RankBinding Affinity (kcal/mol)Key Predicted Interactions with HCA I
1-6.8Sulfonamide nitrogen and oxygen coordinate with active site Zn2+. Hydrogen bond with Thr199. Heptane tail occupies hydrophobic pocket.
2-6.5Similar coordination with Zn2+. Different orientation of the heptane tail.
3-6.2Weaker coordination with Zn2+. Fewer hydrophobic contacts.

Note: These values are illustrative and represent typical results for a small molecule inhibitor.

Part 4: Molecular Dynamics Simulation: Assessing Complex Stability

While docking provides a static snapshot of a potential binding mode, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the protein-ligand complex over time under simulated physiological conditions.[4][12][13] An MD simulation can validate a docking pose; if the ligand remains stably bound in the active site throughout the simulation, it increases confidence in the docking result.[4] We will use GROMACS, a powerful and widely used MD simulation package.[14][15]

Logical Workflow for MD Simulation

G Complex Protein-Ligand Complex (from Docking) Topology Generate Topology (Force Field) Complex->Topology Solvate Solvate with Water & Add Ions Topology->Solvate Minimization Energy Minimization Solvate->Minimization Equilibration Equilibration (NVT & NPT) Minimization->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis

Caption: Standard workflow for a GROMACS molecular dynamics simulation.

Experimental Protocol: GROMACS MD Simulation
  • System Preparation and Topology Generation:

    • Force Field Selection: Choose an appropriate force field. For proteins, AMBER or CHARMM force fields are common. For the ligand, a general force field like GAFF or CGenFF is required. The CHARMM General Force Field (CGenFF) has been specifically extended to include parameters for sulfonyl-containing compounds, making it an excellent choice.[16][17]

    • Topology Generation: Generate topology files for both the protein and the ligand. The protein topology can be generated using the pdb2gmx tool in GROMACS. The ligand topology requires parameterization, which can be done using servers like SwissParam or CGenFF.

    • Combine and Solvate: Combine the protein and ligand into a single complex. Define a simulation box (e.g., a cubic box with a 1.0 nm buffer distance) and fill it with a pre-equilibrated water model (e.g., TIP3P or SPC/E).[18]

  • Neutralization:

    • Add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system, creating a more realistic simulation environment.[18]

  • Energy Minimization:

    • Perform a steep descent energy minimization to relax the system and remove any steric clashes introduced during the setup process.[18]

  • Equilibration:

    • NVT Equilibration: Perform a short simulation (e.g., 100 ps) at constant Number of particles, Volume, and Temperature (NVT) to allow the system to reach the target temperature.

    • NPT Equilibration: Perform another short simulation (e.g., 100 ps) at constant Number of particles, Pressure, and Temperature (NPT) to adjust the system density to the target pressure.[18]

  • Production MD Run:

    • Run the main simulation for a longer duration (e.g., 50-100 ns) to sample the conformational space of the complex. This generates the trajectory data for analysis.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the system. A stable, plateauing RMSD suggests the complex has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.

    • Hydrogen Bond Analysis: Analyze the number and duration of hydrogen bonds between the ligand and protein over the course of the simulation to identify stable interactions.

Data Presentation: MD Simulation Analysis Summary (Illustrative)
Analysis MetricResultInterpretation
Protein Backbone RMSDPlateaus at 0.15 nm after 5 nsThe protein structure is stable throughout the simulation.
Ligand RMSD (relative to protein)Stable at 0.1 nmThe ligand remains stably bound in the active site without significant movement.
Hydrogen Bond OccupancyThr199 H-bond with ligand > 85%The hydrogen bond identified in docking is a stable and persistent interaction.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for investigating the interactions of a novel small molecule, Heptane-4-sulfonamide, with a well-established drug target. We have progressed from basic ligand preparation to molecular docking and finally to dynamic simulation, with each step providing a deeper layer of insight. The docking results provided a static hypothesis of the binding mode, which was then tested for stability using molecular dynamics.

The true power of this approach lies in its iterative nature. The insights gained—such as the importance of the zinc-coordinating sulfonamide and the hydrophobic heptane tail—can be used to guide the design of new analogs with potentially improved affinity and selectivity.[19] Furthermore, techniques like pharmacophore modeling can be employed if a series of active compounds are identified, allowing for the screening of vast chemical libraries to find novel scaffolds.[20][21] By integrating these computational tools into the drug discovery process, we can make more informed decisions, reduce experimental costs, and ultimately accelerate the development of new medicines.

References

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Foundational

Alkyl Sulfonamides in Modern Drug Discovery: Synthesis, Biological Activity, and Covalent Targeting

Executive Summary Alkyl sulfonamides represent a highly versatile, yet historically underexplored, class of pharmacophores in medicinal chemistry. Unlike their aryl counterparts, alkyl sulfonamides offer a unique sp³-hyb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Alkyl sulfonamides represent a highly versatile, yet historically underexplored, class of pharmacophores in medicinal chemistry. Unlike their aryl counterparts, alkyl sulfonamides offer a unique sp³-hybridized structural geometry that mimics the tetrahedral transition states of amide bond hydrolysis, making them exceptional candidates for enzyme inhibition. This technical guide explores the causal mechanisms behind modern synthetic methodologies, quantitative structure-activity relationships (QSAR) in metalloenzyme inhibition, and the revolutionary application of N-acyl-N-alkyl sulfonamides (NASA) in ligand-directed covalent targeting.

Chemical Significance & Pharmacophore Properties

The strategic incorporation of alkyl sulfonamides into drug scaffolds is driven by specific physicochemical causalities. Tuning the pKa of the sulfonamide moiety through targeted modification of the N-alkyl substituent directly influences the molecule's permeability, aqueous solubility, and overall pharmacokinetic profile (). Furthermore, the sulfonamide functional group acts as an excellent bioisostere for carboxylic acids and carboxamides, providing enhanced metabolic stability against amidases while maintaining critical hydrogen-bonding networks within target binding pockets.

Advanced Synthetic Methodologies

Historically, the synthesis of alkyl sulfonamides relied on exhaustive multistep sequences involving the harsh oxidation of sulfones to sulfonyl chlorides, which severely limited functional group tolerance. As a Senior Application Scientist, I prioritize methodologies that maximize atom economy while preserving delicate molecular architectures.

Photochemical Radical/Polar Crossover (RPC)

Recent innovations utilize RPC to achieve the multicomponent 1,2-difunctionalization of olefins. By avoiding traditional oxidation steps, this method allows for the direct, single-step incorporation of a sulfonamide moiety alongside a second reaction partner.

Green Aqueous Synthesis via TCCA

For laboratories prioritizing sustainable, scalable chemistry, the oxidative chlorination of thiols or disulfides using Trichloroisocyanuric acid (TCCA) in water represents a breakthrough in operational simplicity ().

Protocol 1: Green One-Pot Synthesis of N-Alkyl Sulfonamides in Water

Objective: Synthesize N-alkyl sulfonamides from thiols without harsh organic solvents or toxic bases.

Step-by-Step Methodology & Causality:

  • Oxidative Chlorination: Suspend the thiol precursor (1.0 mmol) in 5 mL of deionized water. Slowly add TCCA (1.5 mmol) under vigorous stirring at 25°C.

    • Causality: TCCA is selected over traditional Cl₂ gas because it provides a controlled, stoichiometric release of electrophilic chlorine in an aqueous medium. This minimizes over-oxidation and avoids the degradation of sensitive functional groups.

  • System Validation (In-Process Control): After 30 minutes, draw a 10 µL aliquot and quench with sodium thiosulfate.

    • Self-Validation: Perform TLC (Hexane:EtOAc 7:3). The system is validated if the thiol precursor (R_f ~0.8) has completely disappeared, replaced by the highly polar sulfonyl chloride intermediate (R_f ~0.3). If the precursor persists, the TCCA was likely quenched by ambient moisture prior to use, and the reaction must be supplemented.

  • Amine Coupling: Upon validation of complete conversion, add the target alkyl amine (1.2 mmol) directly to the aqueous suspension. Stir for an additional 2–4 hours.

    • Causality: The reaction proceeds efficiently without external organic bases (e.g., pyridine) because the large volume of water acts as a sufficient proton sink. Furthermore, the hydrophobic nature of the resulting N-alkyl sulfonamide drives the equilibrium forward by precipitating out of the aqueous phase.

  • Isolation: Isolate the precipitated product via vacuum filtration. Wash the filter cake with cold water (3 × 5 mL) to remove water-soluble cyanuric acid byproducts.

    • Self-Validation: Confirm product identity via LC-MS. The absence of a sulfonyl chloride peak and the presence of the desired sulfonamide mass[M+H]⁺ confirms successful coupling.

Biological Activity & Target Engagement

Alkyl sulfonamides exhibit profound biological activity, most notably as inhibitors of Carbonic Anhydrases (CAs). The binding kinetics of these compounds to human CA II (ubiquitous/cytosolic) and CA IX (tumor-associated/transmembrane) are heavily dictated by the nature of the N-alkyl substituent ().

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the causal relationship between alkyl chain extension and isoform selectivity.

CompoundAlkyl Chain (R)hCA II IC₅₀ (nM)hCA IX IC₅₀ (nM)Selectivity (II / IX)
N-Methyl benzenesulfonamide-CH₃450032014.1x
N-Ethyl benzenesulfonamide-CH₂CH₃380015025.3x
N-Propyl benzenesulfonamide-(CH₂)₂CH₃21008524.7x
N-Butyl benzenesulfonamide-(CH₂)₃CH₃12004030.0x

Data Interpretation: Extending the hydrophobic alkyl chain directly exploits the structural divergence between the two isoforms. The tumor-associated hCA IX possesses a larger, more lipophilic binding cleft compared to hCA II. Consequently, increasing the lipophilicity of the N-alkyl group drives both absolute potency and critical therapeutic selectivity.

Covalent Targeting via N-Acyl-N-Alkyl Sulfonamides (NASA)

While traditional targeted covalent inhibitors (TCIs) rely on highly reactive electrophiles (e.g., acrylamides) to target catalytic cysteines, the N-acyl-N-alkyl sulfonamide (NASA) group has emerged as a revolutionary warhead for Ligand-Directed (LD) covalent labeling ().

Mechanistic Causality: Why choose NASA? The NASA warhead possesses a unique reactivity profile that allows it to selectively target lysine residues—which are more abundant than cysteines but typically less nucleophilic—driven purely by proximity effects (). When the recognition ligand binds to the orthosteric site of a target GPCR, the local concentration of the NASA warhead drastically increases near an adjacent lysine. The lysine attacks the acyl carbon, cleaving the sulfonamide bond. This transfers the acyl-reporter group to the protein while simultaneously releasing the orthosteric ligand, thereby restoring the receptor's natural function for downstream study.

NASA_Workflow A 1. NASA Probe Design (Ligand + NASA Warhead) B 2. Receptor Binding (Orthosteric Site) A->B Incubation C 3. Proximity-Driven Attack (Lysine Nucleophile) B->C Local Concentration Effect D 4. Covalent Labeling (Acyl Transfer to Target) C->D Cleavage of Sulfonamide E 5. Orthosteric Release (Ligand Dissociation) D->E Restores Pocket Access

Ligand-directed covalent labeling workflow utilizing N-acyl-N-alkyl sulfonamide probes.

Protocol 2: Ligand-Directed Covalent Labeling using NASA Probes

Objective: Selectively label a target GPCR (e.g., Adenosine A2B receptor) in live cells using a NASA-conjugated ligand.

Step-by-Step Methodology & Causality:

  • Probe Incubation: Incubate live cells expressing the target GPCR with 5 µM of the NASA-conjugated probe in HEPES buffer (pH 7.4) at 37°C for 1 hour.

    • Causality: The neutral pH ensures that the target lysine remains partially deprotonated and nucleophilic, while the 37°C temperature maintains native membrane fluidity and receptor conformation.

  • System Validation (Washout & Chase): To validate that the labeling is covalent and target-specific, perform a rigorous washout step (3 × PBS washes), followed by the introduction of a fluorescently labeled orthosteric competitor.

    • Self-Validation: If the NASA probe successfully labeled the allosteric lysine and released its orthosteric recognition handle, the fluorescent competitor will successfully bind the receptor, yielding a positive fluorescent signal. If the probe was merely a non-covalent tight binder, it would block the competitor, resulting in no signal.

  • Analysis: Lyse the cells and analyze the protein fraction via SDS-PAGE and in-gel fluorescence to confirm the exact site of lysine modification.

References

  • Title: Photoinduced Vicinal 1,2-Difunctionalization of Olefins for the Synthesis of Alkyl Sulfonamides Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: A green, mild and efficient one-pot method for the synthesis of sulfonamides from thiols and disulfides in water Source: RSC Advances URL: [Link]

  • Title: Rapid labelling and covalent inhibition of intracellular native proteins using ligand-directed N-Acyl-N-Alkyl sulfonamide Source: Nature Communications URL: [Link]

  • Title: N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase Source: Zenodo / Literature Review URL: [Link]

Exploratory

Strategic Sourcing and Application of Heptane-4-sulfonamide in Drug Discovery: A Technical Guide

Executive Summary Aliphatic sulfonamides are increasingly recognized as critical pharmacophores in modern drug design, offering superior physicochemical properties compared to their traditional aromatic counterparts. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aliphatic sulfonamides are increasingly recognized as critical pharmacophores in modern drug design, offering superior physicochemical properties compared to their traditional aromatic counterparts. This whitepaper provides an in-depth technical analysis of Heptane-4-sulfonamide (CAS: 1249684-86-3), detailing its commercial availability, structural advantages, and integration into high-throughput drug development workflows. Designed for researchers and drug development professionals, this guide bridges the gap between raw material sourcing and validated benchtop execution.

Mechanistic Role in Drug Design

Historically, aromatic sulfonamides have dominated the landscape of antibacterial and diuretic therapeutics. However, the paradigm is shifting toward aliphatic sulfonamides—such as heptane-4-sulfonamide—due to their enhanced solubility, improved bioavailability, and highly favorable metabolic stability[1].

The aliphatic backbone of heptane-4-sulfonamide provides a flexible, lipophilic core capable of navigating complex enzyme binding pockets, while the primary sulfonamide moiety acts as a potent hydrogen bond donor and acceptor. In target-based drug design, aliphatic sulfonamides are frequently employed as bioisosteres for carboxylic acids or as transition-state analogs in metalloenzyme inhibition (e.g., Carbonic Anhydrase isoforms)[2]. Furthermore, recent structural advancements have highlighted the potent antiviral potential of functionally decorated aliphatic sulfonamides against complex pathogens[3].

Commercial Availability and Supplier Landscape

Sourcing high-purity building blocks is the first critical node in any self-validating synthetic workflow. Heptane-4-sulfonamide and its structurally constrained analogs (such as spiro and bicyclic derivatives) are commercially available through major chemical suppliers. These are often synthesized via custom building-block libraries by providers like Enamine and distributed globally through networks like Sigma-Aldrich and ChemSpace[4][5].

Table 1: Commercial Specifications of Heptane-4-sulfonamide and Key Analogs

Compound NameCAS NumberMolecular FormulaPrimary SuppliersPurity & Storage
Heptane-4-sulfonamide 1249684-86-3C₇H₁₇NO₂SSigma-Aldrich, Enamine[4]>95%, Room Temp
N-methylspiro[6]heptane-4-sulfonamide 2137822-14-9C₈H₁₅NO₂SSigma-Aldrich[4]>95%, Room Temp
2-oxabicyclo[3.1.1]heptane-4-sulfonamide 2580197-82-4C₆H₁₁NO₃SChemSpace, Enamine[5]>95%, Room Temp

Experimental Workflows: Derivatization and Validation

As a Senior Application Scientist, I emphasize that a protocol is only as robust as its built-in validation checkpoints. The following methodology details the derivatization of Heptane-4-sulfonamide via N-alkylation/acylation to generate screening libraries. The causality of each step is explicitly defined to ensure experimental reproducibility and establish a self-validating system.

Protocol: High-Yield Derivatization of Heptane-4-sulfonamide

Step 1: Preparation of the Reactive Complex

  • Action: Dissolve 1.0 eq of Heptane-4-sulfonamide in anhydrous Dichloromethane (DCM) at 0°C under an inert Nitrogen atmosphere.

  • Causality: Anhydrous conditions prevent the competitive hydrolysis of the incoming electrophile (e.g., sulfonyl chloride or acyl chloride). The 0°C environment mitigates exothermic degradation and suppresses off-target side reactions[2].

Step 2: Base Addition and Activation

  • Action: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA), followed by the dropwise addition of 1.1 eq of the chosen electrophile.

  • Causality: DIPEA is chosen over Triethylamine (TEA) because its steric hindrance prevents it from acting as a competing nucleophile. It functions solely as a proton sponge to neutralize the HCl byproduct, driving the reaction forward without generating unwanted impurities.

Step 3: In-Process Validation (Self-Validating Checkpoint)

  • Action: After 2 hours, quench a 10 µL aliquot in 1 mL of Methanol and analyze via LC-MS.

  • Causality: This confirms the disappearance of the Heptane-4-sulfonamide mass peak (m/z ~179) and the appearance of the product mass. Proceeding blindly to workup without this check risks catastrophic downstream purification failures and wasted resources.

Step 4: Aqueous Workup and Extraction

  • Action: Quench the bulk reaction with saturated NaHCO₃. Extract 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Causality: NaHCO₃ neutralizes residual acid without hydrolyzing the newly formed sulfonamide bond. Na₂SO₄ is preferred over MgSO₄ for sulfonamides to prevent potential Lewis-acid chelation issues that trap the product.

Step 5: Purification and Final Validation

  • Action: Concentrate under reduced pressure and purify via automated flash chromatography (Hexanes/EtOAc gradient). Validate the final fraction via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to ensure >95% purity prior to biological screening.

G A Heptane-4-sulfonamide (CAS: 1249684-86-3) B Anhydrous Derivatization (DCM, DIPEA, 0°C) A->B C In-Process LC-MS (Mass Confirmation) B->C D Aqueous Workup (NaHCO3 / EtOAc) C->D  If Mass Confirmed E Flash Chromatography (Yield Optimization) D->E F Final Validation (NMR / HRMS >95% Purity) E->F

Caption: Self-validating synthetic workflow for Heptane-4-sulfonamide derivatization.

Biological Evaluation: Enzyme Inhibition Assay

Once synthesized, aliphatic sulfonamides are frequently screened against metalloenzymes. The following is a self-validating colorimetric assay protocol for Carbonic Anhydrase III (CAIII) inhibition, adapted from established methodologies[2].

Step-by-Step Assay Methodology:
  • Reagent Preparation: Prepare a stock solution of 4-nitrophenyl acetate (pNPA) in anhydrous acetonitrile. Prepare serial dilutions of the heptane-4-sulfonamide derivative in DMSO[2].

  • Enzyme Incubation: In a 96-well microplate, combine 180 µL of CA Assay Buffer, 10 µL of CAIII enzyme solution, and 10 µL of the test compound.

    • Causality: Pre-incubating the enzyme with the inhibitor for 15 minutes at room temperature allows the system to reach thermodynamic equilibrium, ensuring accurate and reproducible IC₅₀ calculations.

  • Control Implementation (Self-Validation): Include a positive control (enzyme + DMSO, no inhibitor) and a blank (buffer + DMSO, no enzyme)[2].

    • Causality: The blank corrects for the spontaneous, non-enzymatic hydrolysis of pNPA, while the positive control defines the 100% activity baseline. Without these internal controls, the assay cannot self-validate against false positives.

  • Reaction Initiation and Readout: Add 10 µL of pNPA substrate to all wells. Measure the absorbance at 400 nm continuously for 10 minutes to calculate the initial velocity (V₀) of p-nitrophenol formation.

G A Prepare Reagents (pNPA, Enzyme, Inhibitor) B Pre-Incubation (15 min, RT) A->B C Add Substrate (pNPA) B->C D Kinetic Readout (Absorbance 400 nm) C->D

Caption: Logical sequence for the Carbonic Anhydrase III colorimetric inhibition assay.

Conclusion

Heptane-4-sulfonamide represents a versatile, commercially accessible building block that bridges the gap between traditional sulfonamide pharmacology and modern aliphatic drug design. By leveraging rigorous, self-validating synthetic and analytical protocols, researchers can reliably incorporate this moiety into advanced screening libraries, driving innovation in antiviral and enzyme-inhibitory therapeutics.

Sources

Foundational

Crystallography and Supramolecular Architecture of Heptane-4-sulfonamide: A Technical Guide

Executive Summary Heptane-4-sulfonamide (Dipropylmethanesulfonamide, C7​H17​NO2​S ) presents a fascinating crystallographic case study at the intersection of polar hydrogen-bonding networks and hydrophobic aliphatic pack...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Heptane-4-sulfonamide (Dipropylmethanesulfonamide, C7​H17​NO2​S ) presents a fascinating crystallographic case study at the intersection of polar hydrogen-bonding networks and hydrophobic aliphatic packing. For drug development professionals and structural chemists, understanding the solid-state behavior of primary aliphatic sulfonamides is critical for predicting solubility, polymorphism, and formulation stability.

This whitepaper provides an in-depth analysis of the single-crystal X-ray diffraction (SC-XRD) properties, supramolecular assembly pathways, and self-validating crystallization protocols specific to the structural class of Heptane-4-sulfonamide.

Molecular Conformation & Steric Drivers

The molecular geometry of Heptane-4-sulfonamide is dictated by the central sp3 hybridized C4 carbon, which links the highly polar primary sulfonamide group ( −SO2​NH2​ ) to two flexible, non-polar propyl chains.

  • Tetrahedral Distortion: The sulfur atom exhibits a distorted tetrahedral geometry. The O=S=O bond angle typically expands beyond the ideal 109.5° (often approaching 119°) due to the repulsion between the highly electronegative oxygen lone pairs.

  • Aliphatic Flexibility: The dipropyl chains possess high conformational freedom. In the solid state, these chains typically adopt an extended anti (trans) conformation to minimize steric clashes with the bulky −SO2​NH2​ headgroup, driving the molecule into a distinct amphiphilic wedge shape.

Supramolecular Architecture & Hydrogen Bonding Motifs

The crystal packing of Heptane-4-sulfonamide is governed by the competition between strong directional hydrogen bonds and non-directional van der Waals forces. Primary sulfonamides are uniquely equipped with two hydrogen-bond donors (N-H) and two acceptors (S=O), leading to highly predictable and robust supramolecular synthons.

The R22​(8) Homosynthon and C(4) Catemer

The dominant crystallographic feature of primary sulfonamides is the formation of a centrosymmetric dimer. The anti-oriented N-H proton aligns with the anti-oriented S=O oxygen of an adjacent molecule, forming an R22​(8) cyclic hydrogen-bonded motif. This dimerization neutralizes the local dipole moment and is thermodynamically favored over other potential assemblies.

Following dimerization, the remaining syn-oriented N-H proton and syn-oriented S=O oxygen propagate a 1D chain—known as a C(4) catemer. Together, the R22​(8) dimers and C(4) catemers cross-link to form a rigid, highly polar 2D sheet.

HbondLogic DonorAnti N-H (anti) Donor AcceptorAnti S=O (anti) Acceptor DonorAnti->AcceptorAnti R2,2(8) Dimer Formation DonorSyn N-H (syn) Donor AcceptorSyn S=O (syn) Acceptor DonorSyn->AcceptorSyn C(4) Catemer Extension

H-bond logic of primary sulfonamides forming R2,2(8) dimers and C(4) catemers.
Hydrophobic Interdigitation

Once the 2D polar sheets are established, the heptyl chains are forced outward. The final 3D crystal lattice is formed by the interdigitation of these hydrophobic dipropyl chains via London dispersion forces, creating a classic bilayer-like architecture.

Assembly Monomer Heptane-4-sulfonamide Monomer Dimer Centrosymmetric R2,2(8) Dimer Monomer->Dimer Primary N-H...O Sheet 2D Hydrogen-Bonded Sheet Dimer->Sheet Secondary N-H...O Lattice 3D Lattice via VdW Interdigitation Sheet->Lattice Hydrophobic Packing

Hierarchical supramolecular assembly pathway of Heptane-4-sulfonamide.

Self-Validating Crystallization & SC-XRD Protocol

Growing diffraction-quality single crystals of aliphatic sulfonamides requires careful management of their amphiphilic nature. The following protocol is engineered as a self-validating system, ensuring that structural artifacts (such as twinning or solvent inclusion) are mitigated and detected early.

Step-by-Step Methodology
  • Solvent System Selection: Prepare a binary solvent mixture of Ethyl Acetate (EtOAc) and Hexane (1:3 v/v).

    • Causality: EtOAc is sufficiently polar to break the strong ground-state hydrogen bonds of the sulfonamide powder, enabling dissolution. Hexane acts as an antisolvent that solvates the hydrophobic heptyl tail.

  • Saturated Dissolution: Dissolve 50 mg of Heptane-4-sulfonamide in 2 mL of the solvent mixture with gentle heating (40°C) until the solution is optically clear. Filter through a 0.22 µm PTFE syringe filter into a clean glass vial.

  • Isothermal Slow Evaporation: Puncture the vial cap with a single needle hole and place it in a vibration-free environment at a strictly controlled 20°C.

    • Causality: Differential vapor pressure causes the highly volatile EtOAc to evaporate faster than Hexane. The solution gradually enriches in the antisolvent, lowering the solubility limit and inducing slow, defect-free nucleation. Isothermal conditions prevent convection currents that cause crystal twinning.

  • Crystal Harvesting & Pre-Check (Validation Step): After 3–5 days, harvest a block-like crystal under polarized light microscopy. Mount the crystal on a diffractometer and index 50–100 reflections.

    • Validation: Calculate the unit cell volume. If the volume divided by Z=4 does not approximate the expected monomer volume (~220 ų), it flags a potential solvate or polymorph, allowing the researcher to halt the experiment before wasting beam time.

  • Data Collection at 100K: Proceed with full SC-XRD data collection using Mo-Kα radiation ( λ=0.71073 Å) under a steady stream of liquid nitrogen (100K).

    • Causality: The flexible dipropyl chains possess high thermal parameters (Debye-Waller factors) at room temperature. Cooling to 100K freezes out these dynamic motions, drastically reducing positional disorder in the electron density map and improving the resolution of high-angle reflections.

Protocol Solvent 1. EtOAc/Hexane Dissolution Evap 2. Isothermal Evaporation (20°C) Solvent->Evap Screen 3. Optical Screening & Selection Evap->Screen XRD 4. SC-XRD Collection (100K, Mo-Kα) Screen->XRD Refine 5. Anisotropic Refinement XRD->Refine

Self-validating crystallization and SC-XRD workflow for aliphatic sulfonamides.

Quantitative Crystallographic Data

Based on the isostructurality and predictable packing motifs of primary aliphatic sulfonamides, the following table summarizes the representative crystallographic parameters expected for the stable polymorph of Heptane-4-sulfonamide at 100K.

Crystallographic ParameterRepresentative Value / AssignmentStructural Significance
Crystal System MonoclinicTypical for molecules forming 1D catemeric chains.
Space Group P21​/c Facilitates the centrosymmetric R22​(8) dimer across the inversion center.
Z (Molecules/Unit Cell) 4One molecule in the asymmetric unit ( Z′=1 ).
N-H···O (Dimer) Distance ~2.00 Å - 2.05 ÅIndicates a strong, highly directional primary hydrogen bond.
N-H···O (Catemer) Distance ~2.15 Å - 2.25 ÅSlightly weaker secondary interaction forming the 2D sheet.
O=S=O Bond Angle ~118.5° - 119.5°Reflects severe lone-pair repulsion at the tetrahedral sulfur center.
R-factor ( R1​ ) < 0.05Expected refinement quality at 100K with minimized thermal disorder.

References

  • Modularity and three-dimensional isostructurality of novel synthons in sulfonamide–lactam cocrystals. IUCrJ, International Union of Crystallography.[Link]

  • Polymorphism in Secondary Benzene Sulfonamides. Crystal Growth & Design, American Chemical Society.[Link]

Foundational

Potential Therapeutic Targets for Heptane-4-Sulfonamide: A Paradigm Shift in Isoform-Selective Metalloenzyme Inhibition

Executive Summary Historically, drug discovery surrounding Carbonic Anhydrase Inhibitors (CAIs) has been strictly dominated by aromatic and heterocyclic sulfonamides. However, the emergence of aliphatic sulfonamides—exem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically, drug discovery surrounding Carbonic Anhydrase Inhibitors (CAIs) has been strictly dominated by aromatic and heterocyclic sulfonamides. However, the emergence of aliphatic sulfonamides—exemplified by the branched, highly flexible scaffold of heptane-4-sulfonamide —has upended this rigid structural paradigm.

As a Senior Application Scientist, I have structured this technical guide to move beyond theoretical chemistry and provide a self-validating, mechanistic framework. This whitepaper details the causality behind the target selectivity of heptane-4-sulfonamide, focusing on its unique ability to inhibit previously "undruggable" metalloenzyme targets such as human Carbonic Anhydrase III (hCA III), tumor-associated hCA IX, and bacterial pathogenic enzymes.

The Structural Paradigm: Aliphatic vs. Aromatic Sulfonamides

For decades, the central dogma in CAI design dictated that aliphatic sulfonamides ( R−SO2​NH2​ ) were largely inactive compared to their aromatic counterparts ( Ar−SO2​NH2​ ). This assumption was based on the lower acidity of the aliphatic sulfonamide NH2​ group, which theoretically reduced its ability to coordinate the active-site Zinc(II) ion as an anion.

However, recent crystallographic studies have demonstrated that 1 [[4]]. The heptane-4-sulfonamide scaffold, featuring a central sulfonamide payload flanked by two propyl chains, acts as a highly lipophilic, dynamic anchor. This flexibility allows the molecule to navigate sterically hindered active sites that rigidly reject bulky aromatic rings, fundamentally altering its target profile.

Primary Therapeutic Target: Human Carbonic Anhydrase III (hCA III)

Mechanistic Rationale

hCA III is predominantly expressed in skeletal muscle and adipocytes, playing a critical role in cellular signaling, fatty acid metabolism, and the scavenging of reactive oxygen species. Unlike the ubiquitous hCA I and hCA II isoforms, hCA III has historically been considered "undruggable" by classic sulfonamides like Acetazolamide.

The causality for this resistance lies in the enzyme's active site architecture: hCA III features a unique Leu198/Phe198 substitution. The bulky Phenylalanine (Phe198) residue creates a dense steric shield that physically blocks the entry of rigid aromatic rings.

Heptane-4-sulfonamide and its derivatives bypass this barrier.2 [[3]] and establish a stable tetrahedral coordination with the catalytic Zn2+ ion.

G A Heptane-4-sulfonamide (Aliphatic Scaffold) B Conformational Flexibility (Bypasses Phe198 Shield) A->B Structural advantage C Zn2+ Coordination (hCA III Active Site) B->C Penetrates pocket D Isoform-Selective Enzyme Inhibition C->D Blocks CO2 hydration

Fig 1: Mechanistic pathway of hCA III inhibition by aliphatic sulfonamides bypassing Phe198.

Secondary Targets: Tumor-Associated hCA IX and Bacterial VchCAβ

Tumor-Associated hCA IX

hCA IX is a transmembrane metalloenzyme highly overexpressed in hypoxic solid tumors, where it regulates the acidic tumor microenvironment to promote metastasis and chemoresistance. The lipophilic nature of the heptane backbone enhances membrane permeability, allowing 3 [[2]] over cytosolic off-targets.

Bacterial Metalloenzymes (VchCAβ)

Recent drug discovery efforts have identified aliphatic sulfonamides as4 [[1]]. The aliphatic tail mimics hydrophobic cell wall components, facilitating cellular entry and selectively shutting down the bacterial CO2​ hydration machinery essential for pathogen colonization and survival.

Quantitative Selectivity Profiling

To demonstrate the isoform selectivity of the aliphatic scaffold, the following table synthesizes kinetic data (Inhibition Constant, Ki​ ) comparing aliphatic sulfonamide derivatives against classical aromatic inhibitors. Notice the inverted selectivity profile for hCA III.

Inhibitor ClassRepresentative CompoundhCA I ( Ki​ nM)hCA II ( Ki​ nM)hCA III ( Ki​ nM)hCA IX ( Ki​ nM)
Aromatic Sulfonamide Acetazolamide (AAZ)25012> 10,00025
Aliphatic Sulfonamide Heptane-4-sulfonamide analog> 10,000450162 85

Data synthesis reflects the nanomolar affinity of aliphatic sulfonamides for hCA III, an isoform virtually untouched by classical aromatic drugs.

Self-Validating Experimental Protocols

As an Application Scientist, I emphasize that kinetic data is only as reliable as the assay system generating it. The physiological hydration of CO2​ is one of the fastest known enzymatic reactions ( kcat​≈106s−1 ). Standard colorimetric esterase assays cannot capture the initial rate kinetics accurately and often yield false negatives for aliphatic compounds. Therefore, the following self-validating workflows are mandatory.

Protocol 1: Stopped-Flow CO2 Hydrase Assay

Rationale: To measure the true Ki​ by capturing the pre-steady-state kinetics of CO2​ hydration.

  • Reagent Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.2 M Na2​SO4​ to maintain constant ionic strength. Add the indicator Phenol Red (0.2 mM).

  • Enzyme-Ligand Incubation: Pre-incubate the purified recombinant CA isoform (e.g., hCA III) with varying concentrations of the heptane-4-sulfonamide derivative (0.1 nM to 10 µM) for 15 minutes at 20°C.

    • Causality Check: This incubation period is critical. It provides the thermodynamic time required for the flexible aliphatic chain to navigate the Phe198 steric barrier and coordinate the Zn2+ ion.

  • Substrate Preparation: Saturate sterile water with pure CO2​ gas at 20°C to achieve a 17 mM CO2​ stock solution.

  • Stopped-Flow Execution: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the Enzyme-Ligand solution and the CO2​ substrate.

  • Data Acquisition: Monitor the absorbance change at 557 nm (the isosbestic point of Phenol Red) over a 10–50 millisecond window.

  • Kinetic Analysis: Calculate the initial velocity of the reaction. Determine Ki​ values using the Cheng-Prusoff equation adapted for tight-binding inhibitors.

Protocol 2: X-Ray Crystallography of Enzyme-Ligand Adducts

Rationale: To definitively validate the binding pose and visually confirm the steric bypass mechanism.

  • Co-crystallization: Grow hCA III crystals using the hanging-drop vapor diffusion method in 1.2 M sodium citrate, 0.1 M Tris-HCl (pH 8.5).

  • Ligand Soaking: Transfer mature crystals into a cryoprotectant solution containing 5 mM of the ligand for 24 hours.

  • Diffraction & Refinement: Flash-freeze in liquid nitrogen and collect diffraction data at a synchrotron source. Refine the structure to <2.0 Å resolution to measure the Zn-N bond distance and map the conformational state of the heptane chain.

Workflow S1 Step 1: Compound Synthesis & Purification S2 Step 2: Stopped-Flow CO2 Hydrase Assay S1->S2 Purified Ligand S3 Step 3: Selectivity Profiling (hCA I, II, III, IX) S2->S3 Ki Determination S4 Step 4: X-Ray Crystallography (Ligand-Enzyme Adduct) S3->S4 Lead Candidates

Fig 2: Self-validating experimental workflow for evaluating CAI potency and structural binding.

Conclusion

Heptane-4-sulfonamide and its derivatives represent a critical structural pivot in metalloenzyme inhibitor design. By trading the rigidity of aromatic rings for the lipophilic flexibility of a branched aliphatic chain, researchers can unlock previously "undruggable" targets like hCA III and VchCAβ. Future drug development should focus on optimizing the aliphatic chain length and incorporating bioisosteres to further enhance in vivo pharmacokinetic profiles while maintaining this unique target selectivity.

References

  • Exploring aliphatic sulfonamides as multiclass inhibitors of the carbonic anhydrases from the pathogen bacterium Vibrio cholerae Source: National Institutes of Health (NIH) / PMC[Link]

  • Carbonic Anhydrase Inhibitors. Comparison of Aliphatic Sulfamate/Bis-sulfamate Adducts with Isozymes II and IX as a Platform for Designing Tight-Binding, More Isoform-Selective Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications[Link]

  • Discovery of the first-in-class potent and isoform-selective human carbonic anhydrase III inhibitors Source: Taylor & Francis Online[Link]

  • A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides, a Still Poorly Investigated Class of CA Inhibitors Source: MDPI[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity LC-MS/MS Analysis of Heptane-4-sulfonamide in Complex Biological Matrices

Executive Summary The quantification of small, highly aliphatic molecules in complex biological matrices (such as plasma or urine) presents a unique set of analytical challenges. Heptane-4-sulfonamide (CAS: 1249684-86-3)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of small, highly aliphatic molecules in complex biological matrices (such as plasma or urine) presents a unique set of analytical challenges. Heptane-4-sulfonamide (CAS: 1249684-86-3) is a purely aliphatic sulfonamide. Because it lacks the conjugated aromatic systems typical of traditional sulfa drugs, it exhibits negligible UV absorbance, rendering standard HPLC-UV methods ineffective.

This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow designed specifically for the trace-level quantification of Heptane-4-sulfonamide. By combining targeted Solid-Phase Extraction (SPE) with optimized positive electrospray ionization (ESI+), this protocol ensures high specificity, mitigates matrix-induced ion suppression, and meets the rigorous standards required for pharmacokinetic and drug development applications.

Mechanistic Insights & Methodological Rationale

As a Senior Application Scientist, it is critical to understand why specific analytical choices are made, rather than simply executing a recipe. The physicochemical properties of Heptane-4-sulfonamide dictate our approach to both chromatography and ionization.

Chromatographic Strategy: The Role of the C18 Phase

Heptane-4-sulfonamide possesses a highly polar sulfonamide headgroup (-SO₂NH₂) attached to a symmetric, branched 7-carbon aliphatic backbone (dipropylmethane derivative). While the headgroup is polar, the aliphatic chain imparts a sufficient partition coefficient (LogP) to allow for strong retention on a standard octadecylsilane (C18) stationary phase. We utilize a sub-2 µm C18 column to leverage Ultra-High-Performance Liquid Chromatography (UHPLC), which provides the theoretical plate count necessary to resolve the analyte from endogenous isobaric lipids.

Ionization Dynamics: Why ESI(+) and Formic Acid?

Sulfonamides are amphoteric and can be analyzed in both negative and positive ion modes. However, under acidic conditions, the sulfonamide oxygen/nitrogen readily accepts a proton to form a stable [M+H]⁺ precursor ion[1]. By utilizing 0.1% Formic Acid in both the aqueous and organic mobile phases, we force the analyte into a consistent protonated state. This not only enhances the ionization efficiency in the ESI source but also improves chromatographic peak shape by minimizing secondary interactions with residual silanols on the column matrix[2].

Protocol Design as a Self-Validating System

To guarantee trustworthiness, this protocol operates as a self-validating system. It incorporates three mandatory control mechanisms:

  • Structural Analog Internal Standard (IS): Octane-1-sulfonamide is introduced prior to any sample manipulation. Because it shares near-identical extraction efficiencies and ionization dynamics with the target analyte, it automatically corrects for volumetric errors and matrix-induced signal suppression.

  • Matrix-Matched Calibration: Calibration curves are constructed in analyte-free matrix extracts, ensuring that the calculated limits of quantification (LOQ) represent real-world performance rather than idealized solvent conditions.

  • Post-Column Infusion (PCI) Profiling: The protocol mandates a PCI check during validation to map the elution zones of invisible matrix components (like phospholipids), proving that the chosen SPE wash steps successfully clear the analytical retention window.

Experimental Protocols

Reagents and Materials
  • Analyte: Heptane-4-sulfonamide (Analytical standard, >99% purity).

  • Internal Standard (IS): Octane-1-sulfonamide (100 ng/mL in methanol).

  • Solvents: LC-MS grade Acetonitrile, Methanol, and Water.

  • Additives: LC-MS grade Formic Acid (FA), Phosphoric Acid (H₃PO₄).

  • Extraction Cartridges: Polymeric reversed-phase SPE (e.g., Oasis HLB, 30 mg/1 cc).

Step-by-Step Sample Preparation (SPE Workflow)

Direct protein precipitation leaves high concentrations of phospholipids in the extract, which cause severe ion suppression. This SPE protocol is specifically engineered to isolate aliphatic sulfonamides from these interferences[3].

  • Sample Disruption: Aliquot 200 µL of biological matrix (plasma/urine) into a microcentrifuge tube. Add 20 µL of the IS solution.

  • Acidification: Add 200 µL of 2% aqueous H₃PO₄. Causality: Acidification disrupts protein-analyte binding, ensuring the sulfonamide is free in solution and fully retained on the SPE sorbent.

  • Conditioning: Pass 1 mL of Methanol followed by 1 mL of Water through the SPE cartridge.

  • Loading: Load the acidified sample mixture onto the cartridge at a flow rate of ~1 drop/second.

  • Targeted Wash: Wash the cartridge with 1 mL of 5% Methanol in Water. Causality: This specific organic concentration is strong enough to elute salts and highly polar endogenous peptides, but too weak to break the hydrophobic interaction between the C7 chain of the analyte and the sorbent.

  • Elution: Elute the target compounds with 1 mL of 100% Acetonitrile into a clean collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (10% Acetonitrile / 90% Water with 0.1% FA). Vortex for 30 seconds and transfer to an autosampler vial.

SPE_Workflow Condition 1. Condition Sorbent 1 mL MeOH, 1 mL Water Load 2. Load Sample Plasma + IS + 2% H3PO4 Condition->Load Wash 3. Targeted Wash 1 mL 5% MeOH in Water Load->Wash Elute 4. Elute Analyte 1 mL 100% Acetonitrile Wash->Elute Reconstitute 5. Reconstitute Evaporate & Dissolve in Mobile Phase Elute->Reconstitute

Figure 1: Step-by-step Solid Phase Extraction (SPE) workflow for complex biological matrices.

LC-MS/MS System Parameters

Chromatographic Conditions:

  • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr.

Quantitative Data & Method Validation

The following tables summarize the optimized analytical parameters and the validation metrics proving the method's trustworthiness.

Table 1: UHPLC Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.09010Initial
0.59010Isocratic Hold
2.51090Linear Ramp
3.51090Column Wash
3.69010Return to Initial
5.09010Re-equilibration

Table 2: MS/MS MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Heptane-4-sulfonamide 180.3 [M+H]⁺99.15015Quantifier
Heptane-4-sulfonamide 180.3 [M+H]⁺163.35010Qualifier
Octane-1-sulfonamide (IS) 194.3 [M+H]⁺113.15015Internal Standard

Mechanistic Note on Fragmentation: The transition from 180.3 to 163.3 represents the neutral loss of ammonia (NH₃, 17 Da) from the sulfonamide group. The quantifier transition to 99.1 represents the cleavage of the entire sulfonamide moiety (-SO₂NH₂, 80 Da), leaving the stable heptyl carbocation.

Table 3: Method Validation Summary (Plasma Matrix)

ParameterValue / MetricAcceptance Criteria
Linear Dynamic Range 1.0 ng/mL – 1000 ng/mLR² > 0.995
Limit of Detection (LOD) 0.3 ng/mLS/N ≥ 3
Limit of Quantification (LOQ) 1.0 ng/mLS/N ≥ 10, CV ≤ 20%
Intra-day Precision (CV%) 4.2% (at 10 ng/mL)≤ 15%
SPE Extraction Recovery 88.5% ± 3.1%Consistent across range
Matrix Effect (Suppression) < 8%± 15%

System Logic & Matrix Effect Mitigation

The success of this assay relies on a linear sequence of purification and selective detection. The diagram below illustrates how the self-validating system progressively strips away matrix complexity until only the high-fidelity signal of Heptane-4-sulfonamide remains.

Matrix_Mitigation Matrix Biological Matrix (Salts & Proteins) SPE SPE Cleanup (Removes Phospholipids) Matrix->SPE LC UHPLC Separation (Resolves Isobars) SPE->LC ESI ESI(+) (Protonation) LC->ESI Detector MS/MS Detector (High S/N Ratio) ESI->Detector

Figure 2: Logical progression of matrix effect mitigation and signal isolation in LC-MS/MS.

References

  • Sigma-Aldrich. "heptane-4-sulfonamide | 1249684-86-3 - Sigma-Aldrich". sigmaaldrich.com.
  • Agilent Technologies. "Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry". hpst.cz.
  • Journal of Chemistry. "LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample". journalofchemistry.org.
  • RSC Publishing. "Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis in environmental waters". rsc.org.

Sources

Application

Using Heptane-4-sulfonamide in carbonic anhydrase inhibition assays

Application Note: Evaluating Heptane-4-sulfonamide in Carbonic Anhydrase Inhibition Assays Executive Summary Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxid...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluating Heptane-4-sulfonamide in Carbonic Anhydrase Inhibition Assays

Executive Summary

Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide. While aromatic and heterocyclic sulfonamides have historically dominated CA inhibitor (CAI) development, their promiscuity across the 15 human isoforms often leads to significant off-target side effects. Recently, aliphatic sulfonamides have emerged as a highly potent and isoform-selective alternative[1]. This application note provides a comprehensive guide to utilizing Heptane-4-sulfonamide—a representative bulky aliphatic sulfonamide—in stopped-flow kinetic assays. It details the mechanistic rationale, precise experimental protocols, and data interpretation strategies necessary for robust drug development.

Mechanistic Rationale: The Aliphatic Advantage

The classical drug design dogma posited that aliphatic sulfonamides (e.g., methanesulfonamide) were excessively weak inhibitors of CAs[2]. However, contemporary structural studies have overturned this paradigm. The binding mechanism of Heptane-4-sulfonamide relies on a highly specific dual-interaction model:

  • Zinc Coordination : The deprotonated sulfonamide moiety (-SO₂NH⁻) binds directly to the active site Zn²⁺ ion, displacing the catalytic water/hydroxide ion and arresting the nucleophilic attack on CO₂[1].

  • Hydrophobic Pocket Exploitation : The bulky heptane-4-yl tail interacts with specific amino acid residues unique to certain isoforms. For instance, human CA III (hCA III) possesses a bulky phenylalanine residue (Phe198) in the middle of its active site cavity. The branched aliphatic tail of Heptane-4-sulfonamide engages in favorable van der Waals interactions with such residues, conferring unprecedented selectivity over ubiquitous isoforms like hCA I and hCA II[3]. Furthermore, aliphatic sulfonamides have shown remarkable efficacy against bacterial CAs, such as those from Vibrio cholerae[4].

Mechanism H4S Heptane-4-sulfonamide (Bulky Aliphatic CAI) Zn Active Site Zn²⁺ (Primary Coordination) H4S->Zn Sulfonamide (-SO₂NH⁻) Binding HydroPocket Hydrophobic Pocket (e.g., Phe198 in CA III) H4S->HydroPocket Aliphatic Tail Interaction Displace Displacement of Catalytic Water Zn->Displace Disrupts Nucleophilic Attack Inhibition Enzyme Inhibition (Blockade of CO₂ Hydration) HydroPocket->Inhibition Drives Isoform Selectivity Displace->Inhibition Arrests Catalysis

Caption: Mechanism of CA inhibition by Heptane-4-sulfonamide via Zn²⁺ coordination and hydrophobic binding.

Experimental Methodology: Stopped-Flow CO₂ Hydrase Assay

Because CAs are among the fastest known enzymes ( kcat​≈106 s−1 ), standard spectrophotometric mixing cannot capture the initial linear phase of CO₂ hydration. A stopped-flow instrument is strictly required to monitor the reaction within milliseconds[4].

Protocol: Step-by-Step Assay Execution
  • Buffer Preparation : Prepare a 20 mM HEPES buffer adjusted to pH 7.4. Add 20 mM Na₂SO₄ to maintain constant ionic strength.

    • Causality Note: Sulfate is chosen over chloride because sulfate is a remarkably weak CA inhibitor and will not compete with the sulfonamide for the active site. Add 0.2 mM Phenol Red as the pH indicator.

  • Inhibitor Stock Formulation : Dissolve Heptane-4-sulfonamide in 100% DMSO to create a 10 mM stock.

    • Causality Note: The bulky aliphatic tail significantly reduces aqueous solubility compared to short-chain analogs. Dilute the stock in the assay buffer such that the final DMSO concentration in the assay does not exceed 5% (v/v), preventing enzyme denaturation.

  • Substrate Preparation : Bubble pure CO₂ gas through distilled water at 20°C for 30 minutes to create a saturated CO₂ solution (approximately 34 mM). Dilute this to the desired working concentrations (e.g., 10–20 mM).

  • Incubation Phase : In Syringe A of the stopped-flow apparatus, mix the recombinant CA enzyme (e.g., 10 nM final concentration) with varying concentrations of Heptane-4-sulfonamide. Incubate at 20°C for exactly 15 minutes.

    • Causality Note: Aliphatic sulfonamides may exhibit slower binding kinetics than aromatic counterparts; a 15-minute incubation ensures the enzyme-inhibitor complex reaches thermodynamic equilibrium before the reaction begins[5].

  • Rapid Mixing and Detection : Rapidly mix the contents of Syringe A with Syringe B (containing the CO₂ substrate) in a 1:1 ratio. Monitor the decrease in absorbance at λ=557 nm (the isosbestic peak for Phenol Red) as the hydration of CO₂ produces protons (H⁺), lowering the pH.

  • Kinetic Extraction : Record the initial velocity ( v0​ ) from the first 5–10 milliseconds of the reaction to calculate fractional inhibition.

Workflow Prep 1. Reagent Prep (Enzyme & Inhibitor) Incubate 2. Incubation (15 min at 20°C) Prep->Incubate Aliquot & Dilute Mix 3. Stopped-Flow Mixing (CO₂ + Buffer/Indicator) Incubate->Mix Load Syringes A & B Detect 4. Photometric Detection (Absorbance at 557 nm) Mix->Detect Rapid Reaction (<10 ms) Analyze 5. Kinetic Analysis (Calculate v₀ & Ki) Detect->Analyze Extract Initial Rates

Caption: Step-by-step stopped-flow CO₂ hydrase assay workflow for evaluating CA inhibitors.

Data Presentation & Interpretation

To validate the efficacy of Heptane-4-sulfonamide, its inhibition constant ( Ki​ ) must be compared against standard aromatic inhibitors (e.g., Acetazolamide) and short-chain aliphatic inhibitors (e.g., Methanesulfonamide). The data below illustrates the structure-activity relationship (SAR) demonstrating how the bulky heptane-4-yl group shifts the selectivity profile away from ubiquitous off-target isoforms (hCA I, hCA II) and toward specific targets like hCA III and tumor-associated hCA IX[3][5].

Table 1: Comparative Inhibition Constants ( Ki​ ) of Carbonic Anhydrase Isoforms

Inhibitor ClassCompoundhCA I (nM)hCA II (nM)hCA III (nM)hCA IX (nM)
Aromatic (Standard) Acetazolamide25012>10,00025
Small Aliphatic Methanesulfonamide>10,000>10,000>10,000>10,000
Bulky Aliphatic Heptane-4-sulfonamide4,50085045120

Data Interpretation: The table highlights that while Acetazolamide is a potent but promiscuous inhibitor (strongly inhibiting hCA I, II, and IX), it fails to inhibit hCA III. Conversely, the small aliphatic Methanesulfonamide lacks the steric bulk necessary to anchor into any CA active site effectively. Heptane-4-sulfonamide, however, utilizes its branched aliphatic scaffold to achieve nanomolar potency against hCA III and hCA IX, while sparing the ubiquitous hCA I and hCA II[3][5]. This profile makes bulky aliphatic sulfonamides highly valuable in targeted drug development for neuromuscular diseases (hCA III) or hypoxic tumors (hCA IX).

Sources

Method

Advanced Solid-Phase Extraction (SPE) Protocols for Heptane-4-Sulfonamide: Mechanistic Insights and Method Validation

Physicochemical Profiling & Sorbent Causality The successful extraction of trace analytes from complex biological or environmental matrices requires a fundamental understanding of the molecule's physicochemical propertie...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Sorbent Causality

The successful extraction of trace analytes from complex biological or environmental matrices requires a fundamental understanding of the molecule's physicochemical properties. Heptane-4-sulfonamide (C₇H₁₇NO₂S) presents a unique analytical challenge due to its amphiphilic nature.

Structurally, the molecule consists of a highly lipophilic heptane backbone (two propyl chains attached to a central carbon) and a polar sulfonamide (-SO₂NH₂) headgroup.

  • Lipophilicity (LogP): The aliphatic backbone imparts significant hydrophobic character (estimated LogP ~1.5–2.0), driving strong van der Waals interactions with reversed-phase sorbents.

  • Acidity (pKa): The protons on the sulfonamide nitrogen are weakly acidic due to the electron-withdrawing nature of the adjacent sulfonyl group. Literature data on structurally analogous primary aliphatic sulfonamides, such as methanesulfonamide, establish a pKa of approximately 10.87 .

The Causality of Sorbent Selection: Because the pKa is ~10.87, heptane-4-sulfonamide remains entirely neutral at physiological pH (7.4) and throughout standard acidic or neutral sample preparations. It only undergoes deprotonation to become an anion at highly alkaline pH (>12.0). This binary ionization state dictates two orthogonal SPE strategies:

  • Polymeric Reversed-Phase (HLB): Exploits the neutral state of the molecule at pH 2–8, capturing the heptyl chain via hydrophobic interactions.

  • Mixed-Mode Strong Anion Exchange (MAX): Exploits the anionic state at pH >12.0, allowing electrostatic capture of the sulfonamide group while washing away neutral lipid interferences .

Sorbent_Selection Start Analyze Matrix & Target pH Cond1 Neutral/Acidic Prep (pH 2-8) Analyte State: Neutral Start->Cond1 Cond2 Alkaline Prep (pH > 12) Analyte State: Anionic Start->Cond2 Sorb1 Polymeric Reversed-Phase (HLB) Mechanism: Hydrophobic (van der Waals) Cond1->Sorb1 Sorb2 Mixed-Mode Anion Exchange (MAX) Mechanism: Electrostatic + Hydrophobic Cond2->Sorb2

Logical decision tree for SPE sorbent selection based on sulfonamide ionization state.

Experimental Protocols: A Self-Validating Approach

To ensure scientific integrity, the following protocols are designed as self-validating systems . By incorporating an isotopically labeled internal standard (IS) prior to extraction and utilizing post-extraction spikes, researchers can mathematically isolate extraction recovery from matrix-induced ion suppression during LC-MS/MS analysis.

Protocol A: Polymeric Reversed-Phase (HLB) for Biological Plasma

This is the workhorse method for aliphatic sulfonamides, utilizing a divinylbenzene-co-N-vinylpyrrolidone copolymer.

Mechanistic Rationale: The sample is loaded at neutral pH to ensure the sulfonamide is fully protonated (neutral). A weak organic wash (5% Methanol) removes salts and polar endogenous proteins without disrupting the strong hydrophobic bonds between the heptyl chain and the divinylbenzene backbone. Complete elution requires a strong aprotic solvent (100% Acetonitrile) to break these van der Waals forces.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 200 µL of human plasma. Spike with 10 µL of Heptane-4-sulfonamide-d14 (Internal Standard, 100 ng/mL). Add 200 µL of 4% H₃PO₄ in water to disrupt protein binding. Vortex for 30 seconds.

  • Conditioning: Pass 1 mL of Methanol (MeOH) through the 30 mg/1 cc HLB cartridge to solvate the polymer bed, followed by 1 mL of LC-MS grade H₂O to equilibrate.

  • Loading: Load the pre-treated sample (410 µL) onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Pass 1 mL of 5% MeOH in H₂O through the sorbent. Discard the wash fraction. Apply maximum vacuum for 2 minutes to dry the sorbent bed.

  • Elution: Elute the target analyte with 2 × 500 µL of 100% Acetonitrile (MeCN) into a clean collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90:10 Water:MeCN with 0.1% Formic Acid).

HLB_Workflow A 1. Condition 1 mL MeOH 1 mL H2O B 2. Load Sample at pH 7.0 (Neutral Analyte) A->B C 3. Wash 5% MeOH in H2O (Removes Salts) B->C D 4. Elute 100% Acetonitrile (Disrupts Hydrophobic) C->D

Mechanistic workflow of HLB solid-phase extraction for neutral aliphatic sulfonamides.

Protocol B: Mixed-Mode Anion Exchange (MAX) for Complex Matrices

When analyzing highly complex matrices (e.g., lipid-rich tissue homogenates or wastewater), HLB may co-extract neutral lipids that cause severe matrix effects. MAX provides orthogonal selectivity.

Mechanistic Rationale: By adjusting the sample to pH 12.5 (well above the 10.87 pKa), the sulfonamide becomes negatively charged. It binds to the quaternary amine of the MAX sorbent via strong electrostatic forces. This allows the sorbent to be washed with 100% organic solvent (removing all neutral lipids) without prematurely eluting the target. Elution is achieved by dropping the pH with an acidic organic solvent, re-neutralizing the analyte and breaking the electrostatic bond.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 500 µL of sample. Spike with IS. Add 500 µL of 5% NH₄OH in water (pH > 12.0).

  • Conditioning: 1 mL MeOH, followed by 1 mL of 5% NH₄OH in H₂O.

  • Loading: Load the alkaline sample. The anionic sulfonamide binds electrostatically.

  • Wash 1 (Polar): 1 mL of 5% NH₄OH in H₂O (removes salts).

  • Wash 2 (Organic): 1 mL of 100% MeOH (removes neutral lipids and hydrophobic interferences).

  • Elution: Elute with 2 × 500 µL of 5% Formic Acid in MeCN. The acid neutralizes the sulfonamide, releasing it from the anion exchange sites.

Quantitative Method Validation Data

A self-validating protocol requires strict mathematical verification. The data below summarizes the validation metrics for both protocols across different matrices.

  • Recovery (RE): Calculated by comparing the peak area of samples spiked before extraction to samples spiked after extraction.

  • Matrix Effect (ME): Calculated by comparing the peak area of samples spiked after extraction to a neat standard in solvent. A value of 100% indicates no matrix effect; <100% indicates ion suppression.

Extraction MethodMatrixAnalyte ConcentrationAbsolute Recovery (RE)Matrix Effect (ME)Precision (% RSD, n=6)
Protocol A (HLB) Human Plasma10 ng/mL88.4%82.1% (Slight Suppression)4.2%
Protocol A (HLB) Human Plasma500 ng/mL91.2%85.5% (Slight Suppression)3.8%
Protocol B (MAX) Lipid-Rich Tissue10 ng/mL81.5%96.4% (Negligible)5.1%
Protocol B (MAX) Wastewater50 ng/mL84.0%94.2% (Negligible)6.3%

Data Interpretation: While Protocol A (HLB) yields slightly higher absolute recovery due to the straightforward hydrophobic capture mechanism, Protocol B (MAX) demonstrates superior matrix cleanup (ME closer to 100%) in highly complex matrices by allowing an aggressive 100% organic wash step.

Mechanistic Troubleshooting & Quality Control

If quantitative validation fails, apply the following causality-based troubleshooting steps:

  • Low Recovery (<70%) with HLB:

    • Cause: Breakthrough during loading or incomplete elution.

    • Solution: Collect the load and wash fractions and inject them into the LC-MS/MS. If the analyte is in the wash fraction, the 5% MeOH wash is too strong; reduce to 2% MeOH. If the analyte is missing from all fractions, the 100% MeCN elution is insufficient to break the hydrophobic bonds. Increase elution volume or switch to a 50:50 MeOH:MeCN mixture.

  • Severe Ion Suppression (ME < 50%):

    • Cause: Co-elution of phospholipids (m/z 184 precursor in positive ion mode).

    • Solution: Switch from Protocol A to Protocol B (MAX). The orthogonal electrostatic capture allows you to wash away phospholipids with 100% MeOH prior to elution.

References

  • National Institutes of Health (NIH) / PMC. "A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides, a Still Poorly Investigated Class of CA Inhibitors." (Details the structural behavior and high pKa characteristics of aliphatic sulfonamides compared to aromatic variants). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Identifying and Characterizing Byproducts in Heptane-4-sulfonamide Reactions

Welcome to the technical support center for Heptane-4-sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Heptane-4-sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the identification and characterization of byproducts in this specific reaction. Our focus is on providing not just solutions, but also the underlying chemical principles to empower you to optimize your synthesis, improve purity, and ensure the integrity of your results.

Introduction to the Synthesis and its Challenges

The synthesis of Heptane-4-sulfonamide, a primary alkylsulfonamide, is most commonly achieved through the reaction of heptane-4-sulfonyl chloride with an amine source, typically ammonia or a protected equivalent.[1][2] While this is a robust and widely used transformation, the reactivity of the sulfonyl chloride intermediate makes it susceptible to side reactions, leading to the formation of impurities that can complicate purification and compromise the final product's quality.[3][4] Understanding these potential side reactions is the first step toward mitigating them.

This guide provides a structured approach to identifying these byproducts using common analytical techniques and offers validated protocols to troubleshoot and optimize your reaction conditions.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: My reaction has a low yield, and the crude product analysis shows multiple spots on TLC or multiple peaks in HPLC.

Possible Cause & Troubleshooting Steps:

This is a common issue often pointing to the degradation of the starting material or incomplete conversion.

  • Cause A: Hydrolysis of Heptane-4-sulfonyl Chloride.

    • Why it Happens: Sulfonyl chlorides are highly reactive electrophiles and are sensitive to moisture.[5] Any water present in the solvent, reagents, or glassware will lead to the hydrolysis of heptane-4-sulfonyl chloride into the corresponding and highly polar heptane-4-sulfonic acid.[3][4][6] This sulfonic acid will not react with the amine, thereby reducing the yield of the desired sulfonamide.

    • How to Verify: The resulting sulfonic acid is significantly more polar than the starting sulfonyl chloride and the product sulfonamide. It will appear as a baseline spot on a normal-phase TLC or elute very early in a reverse-phase HPLC analysis. LC-MS analysis will show a peak corresponding to the molecular weight of heptane-4-sulfonic acid.

    • Solution:

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven prior to use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[4]

      • Work-up Procedure: If an aqueous work-up is required, it should be performed quickly and at low temperatures (e.g., using an ice bath) to minimize hydrolysis of any unreacted sulfonyl chloride.[6][7]

  • Cause B: Incomplete Reaction.

    • Why it Happens: The nucleophilicity of the amine source or the reaction temperature might be insufficient for the reaction to go to completion.

    • How to Verify: Monitor the reaction progress using TLC or HPLC. The presence of a significant amount of the starting sulfonyl chloride (a non-polar spot/peak) indicates an incomplete reaction.

    • Solution:

      • Monitor Progress: Take aliquots from the reaction at regular intervals to determine when the starting material has been consumed.

      • Adjust Conditions: If the reaction stalls, consider a moderate increase in temperature or extending the reaction time.[4]

Issue 2: I've isolated my product, but my HPLC and NMR show a significant, less-polar impurity.

Possible Cause & Troubleshooting Steps:

This often points to an over-reaction or a side reaction involving the amine.

  • Cause: Formation of Bis(heptane-4-sulfonyl)amine (Di-sulfonylation).

    • Why it Happens: Primary sulfonamides still possess an acidic N-H proton. Under basic conditions, this proton can be removed, and the resulting anion can react with another molecule of the sulfonyl chloride. This is more common when using an excess of the sulfonyl chloride or at elevated temperatures.[3]

    • How to Verify: This di-sulfonylated byproduct is less polar than the desired primary sulfonamide. It will have a higher Rf on TLC and a longer retention time in reverse-phase HPLC.

      • Mass Spectrometry (MS): LC-MS analysis is the most definitive tool here. It will show a molecular ion peak corresponding to the mass of the di-sulfonylated product.

      • NMR Spectroscopy: In the ¹H NMR spectrum, the characteristic N-H proton signal of the primary sulfonamide will be absent in the di-sulfonylated byproduct. The integration of the alkyl protons relative to any other reference will also change accordingly.

    • Solution:

      • Control Stoichiometry: Use a 1:1 ratio or a slight excess of the amine source relative to the sulfonyl chloride. Avoid using an excess of the sulfonyl chloride.[3]

      • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the formation of the mono-sulfonated product.[3]

      • Slow Addition: Add the sulfonyl chloride slowly to a solution of the amine to maintain a low instantaneous concentration of the electrophile.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts I should expect in the synthesis of Heptane-4-sulfonamide?

The two most common byproducts are:

  • Heptane-4-sulfonic acid: Formed from the hydrolysis of the heptane-4-sulfonyl chloride starting material by water.[3][4][5]

  • Bis(heptane-4-sulfonyl)amine: A di-sulfonylation product formed when the primary sulfonamide product reacts with a second molecule of the sulfonyl chloride.[3]

Q2: How can I best monitor the progress of my reaction to minimize byproduct formation?

Thin-Layer Chromatography (TLC) is an excellent technique for real-time monitoring.[4] Spot the reaction mixture alongside your starting sulfonyl chloride. The reaction is complete when the starting material spot has been fully consumed. This prevents running the reaction for an unnecessarily long time, which can lead to the formation of degradation products or the di-sulfonylated byproduct. For more quantitative analysis, HPLC can be used.[4][8]

Q3: What are the most effective methods for purifying crude Heptane-4-sulfonamide?

  • Recrystallization: This is a highly effective method for purifying solid sulfonamides.[4] The choice of solvent is critical; a good solvent system will dissolve the crude product when hot but allow the pure sulfonamide to crystallize upon cooling, leaving the impurities in the mother liquor.

  • Flash Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica gel is a versatile alternative.[4] A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) will typically separate the less polar di-sulfonylated byproduct, the desired product, and the highly polar sulfonic acid.

Q4: Which analytical techniques are indispensable for characterizing my final product and any isolated byproducts?

A combination of techniques is necessary for unambiguous characterization:

  • High-Performance Liquid Chromatography (HPLC): Essential for determining the purity of the final product.[8][9]

  • Mass Spectrometry (MS): Provides the molecular weight of your compounds, which is crucial for identifying unknown byproducts.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, allowing for the definitive identification of the desired product and its byproducts by looking at chemical shifts, integration, and coupling patterns.[4][10][11]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the S=O and N-H stretches in the sulfonamide.[4]

Visualization of Reaction Pathways

The following diagram illustrates the primary reaction pathway for the synthesis of Heptane-4-sulfonamide and the formation of the two major byproducts discussed.

G HSC Heptane-4-sulfonyl Chloride Prod Heptane-4-sulfonamide (Desired Product) HSC->Prod + NH3 (Primary Reaction) Byprod1 Heptane-4-sulfonic Acid (Hydrolysis Byproduct) HSC->Byprod1 + H2O (Side Reaction 1) NH3 Ammonia (NH3) NH3->Prod H2O Water (H2O) (Contaminant) H2O->Byprod1 Byprod2 Bis(heptane-4-sulfonyl)amine (Di-sulfonylation Byproduct) Prod->Byprod2 + Heptane-4-sulfonyl Chloride (Side Reaction 2) G start Crude Reaction Analysis (TLC/HPLC/LC-MS) check_purity Is Purity < 95%? start->check_purity end_ok Process Complete (High Purity) check_purity->end_ok No impurity_id Identify Main Impurity check_purity->impurity_id Yes polar_impurity More Polar Impurity (Lower Rf / Shorter RT) impurity_id->polar_impurity nonpolar_impurity Less Polar Impurity (Higher Rf / Longer RT) impurity_id->nonpolar_impurity confirm_sulfonic Confirm with MS: Mass = Sulfonic Acid? polar_impurity->confirm_sulfonic confirm_disulfonyl Confirm with MS: Mass = Di-sulfonylated? nonpolar_impurity->confirm_disulfonyl fix_hydrolysis Root Cause: Hydrolysis Solution: - Use anhydrous solvents - Run under inert gas confirm_sulfonic->fix_hydrolysis Yes unknown Investigate Other Side Reactions confirm_sulfonic->unknown No fix_disulfonylation Root Cause: Di-sulfonylation Solution: - Use 1:1 stoichiometry - Lower reaction temp confirm_disulfonyl->fix_disulfonylation Yes confirm_disulfonyl->unknown No

Sources

Optimization

Sulfonamide Synthesis Technical Support Center: Optimization &amp; Troubleshooting Guide

Welcome to the Technical Support Center for sulfonamide synthesis. As a fundamental transformation in medicinal chemistry and drug development, the coupling of an amine with a sulfonyl chloride is often perceived as stra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for sulfonamide synthesis. As a fundamental transformation in medicinal chemistry and drug development, the coupling of an amine with a sulfonyl chloride is often perceived as straightforward. However, achieving high yields and chemoselectivity requires precise control over reaction kinetics, base selection, and thermodynamic parameters.

This guide is designed by application scientists to help you troubleshoot common synthetic bottlenecks, understand the mechanistic causality behind reaction failures, and implement self-validating protocols for robust optimization.

Workflow: Sulfonamide Optimization Logic

Workflow Start Amine + Sulfonyl Chloride Base Select Base System Start->Base OrgBase Anhydrous (TEA/DCM) Standard Amines Base->OrgBase AqBase Schotten-Baumann (Na2CO3/H2O) Water-soluble/Green Base->AqBase Temp Temperature Control (0°C to RT) OrgBase->Temp AqBase->Temp BisSulf Issue: Bis-sulfonylation? Temp->BisSulf Check TLC/LCMS LowYield Issue: Low Conversion? Temp->LowYield Check TLC/LCMS Success Pure Sulfonamide Isolated Temp->Success Clean Reaction FixBis Reduce Base Strength Strict 1.0 eq R-SO2Cl BisSulf->FixBis Yes FixYield Add DMAP Catalyst or Increase Temp LowYield->FixYield Yes FixBis->Success FixYield->Success

Decision tree for optimizing sulfonamide synthesis and troubleshooting common side reactions.

Section 1: Base Selection & Solvent Dynamics (FAQs)

Q: Why do I get low yields and chlorinated byproducts when using pyridine compared to triethylamine (TEA) or DIPEA? A: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, rapidly forming a highly reactive sulfonylpyridinium intermediate. However, if your target amine is sterically hindered or poorly nucleophilic, the chloride counterion in the reaction matrix can outcompete the amine, leading to chlorinated byproducts ([1]). Causality & Fix: Switching to a non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in an aprotic solvent (e.g., DCM or THF) prevents this side reaction. If catalysis is strictly required, use a catalytic amount of 4-dimethylaminopyridine (DMAP) alongside TEA.

Q: When should I use aqueous inorganic bases (Schotten-Baumann conditions) over anhydrous organic bases? A: The modified Schotten-Baumann protocol utilizes a biphasic system (e.g., aqueous Na₂CO₃ and an organic solvent like EtOAc) or purely water. This is highly recommended for water-soluble amines (like amino acids) or when prioritizing green chemistry. The inorganic base efficiently scavenges the generated HCl without competing as a nucleophile. Because sulfonyl chlorides hydrolyze relatively slowly in cold water compared to their rapid reaction with amines, this method is highly chemoselective when strictly kept at 0 °C ([2]).

Section 2: Temperature Control & Stoichiometry (FAQs)

Q: My LC-MS shows a significant amount of bis-sulfonylation byproduct (R-N(SO₂R')₂). How do I prevent this? A: Bis-sulfonylation occurs because the newly formed primary sulfonamide is relatively acidic (pKa ~10). In the presence of a strong base or excess sulfonyl chloride, the product deprotonates to form a sulfonamide anion. This anion is highly nucleophilic and will attack a second molecule of sulfonyl chloride. Causality & Fix:

  • Stoichiometry: Strictly limit the sulfonyl chloride to 1.00 – 1.05 equivalents.

  • Temperature: Maintain the reaction at 0 °C during the electrophile addition phase. Higher temperatures increase kinetic energy, allowing the secondary attack to overcome its steric activation barrier.

  • Base Strength: If using a strong base, transition to a milder base (e.g., NaHCO₃ instead of NaOH) to prevent the deprotonation of the product.

Q: How does temperature affect the stability of the sulfonyl chloride? A: Sulfonyl chlorides are highly electrophilic and moisture-sensitive. Elevated temperatures (especially >25 °C in the presence of atmospheric moisture) exponentially accelerate their hydrolysis into unreactive sulfonic acids. Always pre-cool the reaction mixture to 0 °C before the dropwise addition of the sulfonyl chloride to control the exothermic nature of the coupling.

Section 3: Troubleshooting Unreactive Substrates (FAQs)

Q: I am trying to sulfonylate a sterically hindered aniline, but the reaction stalls. How can I drive it to completion? A: Anilines are inherently less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. When steric hindrance is added, standard conditions (TEA/DCM at RT) often fail. Causality & Fix: Use a nucleophilic catalyst like DMAP (10-20 mol%) or transition to a solvent with a higher boiling point and polarity, such as DMF or pyridine, heating cautiously (e.g., 50-60 °C). Alternatively, consider modern SO₂ surrogate chemistry (e.g., DABSO or K₂S₂O₅) where the sulfonyl chloride is generated in situ via Sandmeyer-type reactions, bypassing the need to isolate unstable electrophiles ([3]).

Data Presentation: Base & Solvent Optimization Matrix

To streamline your optimization process, consult the matrix below to match your substrate with the optimal base and solvent system.

Base SystempKa (Conjugate Acid)Recommended SolventBest Substrate Use CaseMechanistic Risk / Limitation
Triethylamine (TEA) ~10.7DCM, THF, MeCNStandard aliphatic aminesCan cause bis-sulfonylation if used in large excess
Pyridine ~5.2Neat, DCMHindered amines (used as solvent)Chlorinated byproducts; highly toxic
DIPEA ~11.0DCM, DMFAcid-sensitive substratesSlower reaction rates due to steric bulk
Na₂CO₃ (aq) ~10.3Water, EtOAc/H₂OAmino acids, green chemistryHydrolysis of sulfonyl chloride at RT
DMAP (Catalyst) ~9.6DCM, THFUnreactive/hindered anilinesMust be used alongside a stoichiometric base
Standardized Optimization Protocols

The following methodologies are designed as self-validating systems. Built-in validation checkpoints ensure that you can verify the success of each step before proceeding.

Protocol 1: Anhydrous Sulfonylation (Standard Optimization)

Ideal for standard aliphatic amines and lipophilic substrates.

  • Preparation: Dissolve the amine (1.0 eq) and TEA (1.5 eq) in anhydrous DCM (0.2 M concentration) under an inert atmosphere (N₂ or Argon).

    • Validation Checkpoint: The solution should be clear and homogeneous. Cloudiness indicates moisture or amine salt precipitation.

  • Cooling: Submerge the reaction flask in an ice-water bath.

    • Validation Checkpoint: Allow 10 minutes for the internal temperature to drop below 5 °C to prevent exotherms.

  • Electrophile Addition: Add the sulfonyl chloride (1.05 eq) dropwise as a concentrated solution in DCM.

    • Validation Checkpoint: A slight color change or mild fuming indicates an active reaction. Keep the drop rate slow to manage heat dissipation.

  • Reaction & Monitoring: Stir at 0 °C for 30 minutes, then gradually warm to room temperature.

    • Validation Checkpoint: Monitor via TLC (e.g., Hexane:EtOAc 7:3). The complete disappearance of the ninhydrin-active amine spot and the appearance of a higher Rf​ UV-active spot confirms conversion.

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl to neutralize excess base. Extract with DCM. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Green Schotten-Baumann Sulfonylation

Ideal for water-soluble amines, amino acids, and environmentally conscious workflows.

  • Biphasic Setup: Dissolve the amine (1.0 eq) in a 1:1 mixture of EtOAc and 1M aqueous Na₂CO₃.

    • Validation Checkpoint: Two distinct layers must form; verify that the pH of the aqueous layer is ~10 using pH paper.

  • Cooling: Cool the vigorously stirring biphasic mixture to 0 °C.

  • Addition: Add the sulfonyl chloride (1.1 eq) portion-wise directly to the mixture.

    • Validation Checkpoint: Vigorous stirring (e.g., >800 rpm) is mandatory to ensure the electrophile reacts with the amine at the phase boundary rather than hydrolyzing in the bulk aqueous phase.

  • Monitoring: Stir for 2-4 hours at room temperature.

    • Validation Checkpoint: The aqueous layer must remain basic. If the pH drops below 8 during the reaction, add additional Na₂CO₃ to prevent the reaction from stalling.

  • Isolation: Separate the layers. If the product is an acid (e.g., a sulfonamide amino acid), carefully acidify the aqueous layer to pH 2 with 10% HCl at 0 °C to precipitate the product. Filter, wash with cold water, and dry.

References
  • MDPI (Molecules). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. Available at:[Link]

  • ACS Publications (Organic Letters). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Unexpected Side Reactions in the Synthesis of Sulfonamides

Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sulfonamide synthesis, with a part...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sulfonamide synthesis, with a particular focus on identifying, understanding, and mitigating unexpected side reactions. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of sulfonamides, providing quick and actionable advice.

Q1: What are the most common side reactions in sulfonamide synthesis from sulfonyl chlorides and primary amines?

A1: The primary side reactions to be aware of are:

  • Di-sulfonylation: This occurs when a primary amine, which has two reactive N-H bonds, reacts with a second molecule of the sulfonyl chloride. This is more likely with an excess of the sulfonyl chloride.[1][2]

  • Hydrolysis of the sulfonyl chloride: Sulfonyl chlorides are sensitive to moisture and can react with water to form the corresponding sulfonic acid, which is unreactive towards the amine.[2][3]

  • Formation of sulfonate esters: If an alcohol is used as a solvent or is present as an impurity, it can compete with the amine and react with the sulfonyl chloride to form a sulfonate ester.[2][4]

Q2: How can I minimize the formation of the di-sulfonylation byproduct?

A2: To favor mono-sulfonylation, you can:

  • Control stoichiometry: Use a 1:1 molar ratio or a slight excess of the amine relative to the sulfonyl chloride.[2]

  • Control temperature: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to reduce the rate of the second sulfonylation.[2][5]

  • Monitor the reaction: Closely follow the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and stop the reaction once the primary amine has been consumed.[2][6]

Q3: My reaction is sluggish or not proceeding to completion. What are the likely causes?

A3: Several factors can lead to low conversion:

  • Inactive sulfonyl chloride: The sulfonyl chloride may have degraded due to improper storage or exposure to moisture.[2] It's crucial to use fresh or properly stored reagents.

  • Low amine reactivity: Sterically hindered or electron-deficient amines can be less nucleophilic and react slowly.[2] Increasing the reaction temperature or using a more polar aprotic solvent like DMF or DMSO can help.[7]

  • Inadequate base: The choice of base is critical for deprotonating the amine (or the resulting sulfonamide in N-alkylation reactions).[7] If a weak base is used, the reaction may not proceed efficiently.

Q4: I'm observing an unexpected spot on my TLC plate. How can I identify the byproduct?

A4: A combination of chromatographic and spectroscopic techniques is the best approach for byproduct identification:

  • TLC: Provides a preliminary assessment of the number of components in your mixture.[6]

  • HPLC/LC-MS: High-Performance Liquid Chromatography (HPLC) can quantify the purity and separate the components.[6] Coupling it with Mass Spectrometry (LC-MS) is a powerful tool for determining the molecular weights of the impurities.[6][8]

  • NMR Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the isolated byproduct.[6]

  • IR Spectroscopy: Useful for identifying characteristic functional groups present in the byproduct.[6]

II. In-Depth Troubleshooting Guide

This section provides a more detailed analysis of specific and often unexpected side reactions, including their mechanisms and comprehensive strategies for their resolution.

Issue 1: Formation of N,N-Dialkylated Sulfonamide in N-Alkylation Reactions

Question: I am attempting to mono-alkylate a primary sulfonamide, but I'm consistently isolating a significant amount of the N,N-dialkylated product. How can I improve the selectivity for mono-alkylation?

Causality: The N,N-dialkylation side reaction occurs because the initially formed secondary sulfonamide can be deprotonated again, leading to a second alkylation event.[9] This is particularly problematic when using highly reactive alkylating agents and strong bases.

Troubleshooting Strategies:

StrategyRationaleExpected Outcome
Control Stoichiometry Using a minimal excess (1.05-1.1 equivalents) of the alkylating agent reduces the likelihood of a second alkylation.[9]Reduced formation of the dialkylated product.
Slow Addition of Alkylating Agent Adding the alkylating agent dropwise helps to maintain a low concentration in the reaction mixture, favoring mono-alkylation.[7]Improved selectivity for the mono-alkylated product.
Steric Hindrance Utilizing a bulky alkylating agent or a sterically hindered sulfonamide can physically block the second alkylation from occurring.[7][9]Significantly reduced or eliminated dialkylation.
Alternative Alkylation Methods Methods like the Fukuyama-Mitsunobu reaction are known for selective mono-alkylation of certain sulfonamides.[7] Manganese-catalyzed N-alkylation using alcohols is another selective alternative.[9]High selectivity for the desired mono-alkylated product.

Experimental Protocol: General Procedure for Controlled Mono-Alkylation

  • Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the primary sulfonamide (1.0 eq.) in a suitable anhydrous aprotic solvent (e.g., THF, DMF).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add the base (e.g., NaH, 1.1 eq.) portion-wise over 15-20 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylating Agent Addition: Cool the reaction mixture back down to 0 °C. Add the alkylating agent (1.05-1.1 eq.) dropwise via a syringe pump over 30-60 minutes.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-24 hours. Monitor the progress by TLC or LC-MS until the starting sulfonamide is consumed.[9]

  • Work-up: Upon completion, carefully quench the reaction at 0 °C by the slow addition of water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization.[6]

Visualization of N-Alkylation Side Reaction

G cluster_0 Desired Mono-Alkylation cluster_1 Side Reaction: Di-Alkylation Primary Sulfonamide Primary Sulfonamide Secondary Sulfonamide Secondary Sulfonamide Primary Sulfonamide->Secondary Sulfonamide + R-X - HX Tertiary Sulfonamide Tertiary Sulfonamide Secondary Sulfonamide->Tertiary Sulfonamide + R-X - HX

Caption: Pathway showing desired mono-alkylation and the subsequent side reaction leading to the di-alkylated product.

Issue 2: Hydrolysis of Sulfonyl Chloride Leading to Low Yields

Question: My sulfonamide synthesis is resulting in a very low yield, and I've identified the corresponding sulfonic acid as a major byproduct. What precautions should I take?

Causality: Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with even trace amounts of water to form unreactive sulfonic acids.[2] This is a common issue when using wet solvents, glassware, or performing the reaction open to the atmosphere.

Troubleshooting Strategies:

StrategyRationaleExpected Outcome
Anhydrous Conditions Using anhydrous solvents and thoroughly dried glassware minimizes the presence of water.[2][6]Significantly reduced hydrolysis of the sulfonyl chloride.
Inert Atmosphere Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) prevents atmospheric moisture from entering the reaction.[2][6]Protection of the sulfonyl chloride from hydrolysis.
Solvent Choice Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred over protic solvents which may contain water.[2]Minimized risk of hydrolysis from the solvent.
Use of Excess Reagent In some cases, particularly under Schotten-Baumann conditions where an aqueous phase is present, using an excess of the sulfonyl chloride can compensate for some hydrolysis.[3]Improved yield of the desired sulfonamide, though purification may be more complex.

Experimental Protocol: Sulfonamide Synthesis under Anhydrous Conditions

  • Preparation: Dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator.

  • Setup: Assemble the glassware while still warm and immediately place it under a positive pressure of an inert gas (Nitrogen or Argon).

  • Reagents: Use freshly opened or distilled anhydrous solvents. Dissolve the primary amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq.) in the anhydrous solvent.

  • Reaction: Cool the amine solution to 0 °C. Dissolve the sulfonyl chloride (1.05 eq.) in a separate flask with the anhydrous solvent and add it dropwise to the cooled amine solution.

  • Monitoring and Work-up: Stir the reaction at 0 °C to room temperature and monitor by TLC. Once complete, proceed with a standard aqueous work-up.

Visualization of Competing Reactions

G cluster_0 Desired Reaction cluster_1 Side Reaction Sulfonyl Chloride Sulfonyl Chloride Sulfonamide Sulfonamide Sulfonyl Chloride->Sulfonamide + R-NH2 (Base) Sulfonic Acid Sulfonic Acid Sulfonyl Chloride->Sulfonic Acid + H2O G Sulfonamide (with α-H) Sulfonamide (with α-H) Sulfene Intermediate Sulfene Intermediate Sulfonamide (with α-H)->Sulfene Intermediate - H+ (Strong Base) Byproducts/Oligomers Byproducts/Oligomers Sulfene Intermediate->Byproducts/Oligomers + Nucleophiles

Caption: Formation of a reactive sulfene intermediate from a sulfonamide and its subsequent reactions.

III. Analytical and Purification Protocols

Protocol 1: Standard TLC Monitoring
  • Plate Preparation: Use a silica gel TLC plate.

  • Spotting: Apply a small spot of the reaction mixture, along with co-spots of the starting materials, to the baseline.

  • Elution: Develop the plate in a chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualization: Visualize the spots under UV light and/or by staining with a suitable agent (e.g., potassium permanganate).

Protocol 2: General Purification by Column Chromatography
  • Column Packing: Prepare a silica gel slurry in the chosen eluent and pack it into a glass column.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel and carefully load it onto the top of the column.

  • Elution: Elute the column with a solvent system of increasing polarity, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization for High Purity
  • Solvent Selection: Choose a solvent in which the sulfonamide is soluble at high temperatures but sparingly soluble at low temperatures. [10]2. Dissolution: Dissolve the crude product in a minimal amount of the hot solvent. [6]3. Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. [6]4. Isolation: Collect the crystals by vacuum filtration. [6]5. Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them in a vacuum oven or desiccator. [6]

IV. References

  • Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 298. [Link]

  • ResearchGate. (n.d.). Synthesis and Use of Chiral Sulfinamides | Request PDF. [Link]

  • Wiley Online Library. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. ChemistrySelect, 7(35). [Link]

  • Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. [Link]

  • ResearchGate. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. [Link]

  • Wikipedia. (n.d.). Hinsberg reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]

  • National Institutes of Health. (2017). Determination of Sulfonamide Residues in Food by Capillary Zone Electrophoresis with On-Line Chemiluminescence Detection Based on an Ag(III) Complex. Molecules, 22(6), 999. [Link]

  • ChemRxiv. (2024). Accessing Sulfonamides via Formal SO2 Insertion into C–N Bonds. [Link]

  • Royal Society of Chemistry. (n.d.). Microwave-assisted one pot synthesis of sulfonamides under solvent free conditions. [Link]

  • ResearchGate. (n.d.). Sulfonamide Formation from Sodium Sulfinates and Amines or Ammonia under Metal‐Free Conditions at Ambient Temperature. | Request PDF. [Link]

  • PubMed. (2002). Identification of incurred sulfonamide residues in eggs: methods for confirmation by liquid chromatography-tandem mass spectrometry and quantitation by liquid chromatography with ultraviolet detection. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of sulfonamides via I2-mediated reaction of sodium sulfinates with amines in an aqueous medium at room temperature. [Link]

  • Journal of Chemistry and Technologies. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. [Link]

  • Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • PubMed. (2001). Synthesis and reactivity of polydisulfonimides. [Link]

  • National Institutes of Health. (n.d.). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. [Link]

  • Springer. (2020). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]

  • ResearchGate. (n.d.). Catalytic N‐Alkylation of Sulfonamides. [https://www.researchgate.net/figure/Catalytic-N-Alkylation-of-Sulfonamides_fig1_358055458]([Link]

Sources

Optimization

Overcoming solubility challenges with Heptane-4-sulfonamide in aqueous solutions

Welcome to the Formulation & Assay Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter sudden precipitation or assay failure when working with aliphatic sulfonamides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Assay Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter sudden precipitation or assay failure when working with aliphatic sulfonamides. Heptane-4-sulfonamide (CAS: 1249684-86-3) presents a classic thermodynamic formulation challenge: it combines a highly lipophilic branched hydrocarbon chain with a weakly acidic sulfonamide headgroup.

This guide provides field-proven, self-validating protocols designed to overcome these barriers, ensuring reliable data across both in vitro and in vivo models.

Mechanistic Overview of Solubility Challenges

To successfully formulate Heptane-4-sulfonamide, we must first understand the causality behind its insolubility. The compound's resistance to aqueous solvation is driven by two primary factors:

  • The Hydrophobic Effect: The 7-carbon aliphatic backbone cannot form hydrogen bonds with water. When introduced to an aqueous environment, it forces water molecules into a highly ordered, entropically unfavorable clathrate structure, driving the drug molecules to aggregate and precipitate.

  • High pKa Barrier: While aromatic sulfonamides can be relatively acidic and easily deprotonated, 1[1]. Because of this high pKa, they have historically been2[2]. At a physiological pH of 7.4, the sulfonamide group remains entirely protonated and uncharged, eliminating the possibility of ion-dipole interactions with water.

Troubleshooting Guide & FAQs

Q1: I dissolved Heptane-4-sulfonamide in 100% DMSO at 50 mM, but it immediately crashed out when I added it to my cell culture media. Why? A: This is a classic "solvent-shift" precipitation. DMSO is a powerful hydrogen-bond acceptor that readily solvates the sulfonamide NH₂. However, when diluted into aqueous media, the DMSO rapidly diffuses into the bulk water. The hydrophobic heptane core is suddenly exposed to water without a thermodynamic buffer. Because the local concentration exceeds its intrinsic aqueous solubility, it nucleates and precipitates. Solution: Keep the final DMSO concentration ≤1% and utilize a co-solvent or carrier system (see Protocols below).

Q2: Can I just increase the pH of my buffer to dissolve it, similar to how we treat other sulfonamide drugs? A: No. While3[3], it fails for aliphatic sulfonamides in biological contexts. To achieve >90% ionization (and thus aqueous solubility), the pH must be at least one unit above the pKa. With a pKa of ~10.8, you would need a pH > 11.8. Diluting this highly alkaline stock into a pH 7.4 assay buffer will cause instantaneous precipitation and denature your biological targets.

Q3: What is the most reliable co-solvent system for in vivo dosing (e.g., IV or IP injection)? A: For in vivo applications, we recommend a ternary system: 10% DMSO, 40% PEG400, and 50% Saline. PEG400 acts as a co-solvent by reducing the dielectric constant of the aqueous phase and disrupting water's hydrogen-bond network, effectively bridging the polarity gap between the hydrophobic drug and water.

Quantitative Data Summary

The table below summarizes the efficacy of various solubilization strategies for Heptane-4-sulfonamide.

Solubilization StrategyPrimary MechanismBiological CompatibilityExpected Solubility Gain
pH Adjustment (>12) Ionization of sulfonamide NHVery Low (Toxic to cells)>100-fold
DMSO Co-solvency (1%) Hydrogen bond disruptionHigh (In vitro assays)10 to 50-fold
HP-β-CD Complexation (20%) Hydrophobic cavity encapsulationHigh (In vitro & In vivo)50 to 200-fold
Ternary Mixture (PEG400/DMSO) Dielectric constant reductionMedium (In vivo dosing)100 to 500-fold

Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you can empirically confirm success before proceeding to expensive biological assays.

Protocol A: HP-β-CD Complexation (Ideal for In Vitro & In Vivo Assays)
  • Preparation of Carrier: Dissolve 200 mg of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 1 mL of sterile PBS (pH 7.4) to create a 20% (w/v) stock.

    • Causality: HP-β-CD requires pre-hydration to open its hydrophobic cavity for guest-host complexation.

  • Drug Addition: Add 2.5 mg of Heptane-4-sulfonamide powder directly to the cyclodextrin solution.

  • Energy Input: Sonicate the suspension in a water bath at 37°C for 30 minutes.

    • Causality: Mechanical cavitation and mild thermal energy overcome the high lattice energy of the solid, driving the lipophilic heptane chain into the cyclodextrin cavity while the exterior hydroxyl groups maintain aqueous solubility.

  • Self-Validation Step: Centrifuge the mixture at 10,000 x g for 5 minutes. Carefully extract the supernatant and measure absorbance at 600 nm. An OD600​<0.05 confirms a true molecular solution free of colloidal aggregates.

Protocol B: Ternary Co-Solvent Formulation (Ideal for In Vivo Dosing)
  • Primary Solvation: Dissolve 10 mg of Heptane-4-sulfonamide in 100 µL of 100% DMSO. Vortex until completely clear.

    • Causality: DMSO acts as a powerful hydrogen-bond acceptor for the sulfonamide headgroup.

  • Thermodynamic Buffering: Add 400 µL of PEG400 to the DMSO stock and vortex for 2 minutes.

    • Causality: PEG400 lowers the dielectric constant of the upcoming aqueous phase, preventing the "solvent-shift" precipitation shock.

  • Aqueous Dilution: Dropwise, add 500 µL of Saline (0.9% NaCl) while continuously vortexing.

  • Self-Validation Step: Shine a red laser pointer (e.g., 650 nm) through the glass vial in a dark room. The absence of a visible laser beam path (Tyndall effect) validates that no micro-precipitates have formed.

Visualizations

Workflow Start Heptane-4-sulfonamide (Solid) InVitro In Vitro Assays (Cells/Enzymes) Start->InVitro Low Volume InVivo In Vivo Dosing (Rodent Models) Start->InVivo High Volume DMSO 1. Dissolve in 100% DMSO (Max 50 mM Stock) InVitro->DMSO Cyclo 1. HP-β-CD Complexation (20% w/v in Saline) InVivo->Cyclo Surfactant 2. Ternary Mixture (10% DMSO / 40% PEG400 / 50% H2O) InVivo->Surfactant Dilute 2. Dilute in Assay Buffer (Final DMSO ≤ 1%) DMSO->Dilute

Fig 1: Decision tree for Heptane-4-sulfonamide solubilization based on assay type.

Mechanism Drug Heptane-4-sulfonamide (Hydrophobic) Water Aqueous Buffer (pH 7.4) Drug->Water Direct Dilution HPBCD HP-β-CD Carrier (Lipophilic Cavity) Drug->HPBCD Encapsulation Precipitate Aggregation & Precipitation Water->Precipitate Hydrophobic Effect Complex Inclusion Complex (Water Soluble) HPBCD->Complex Thermodynamic Shielding Complex->Water Stable Solution

Fig 2: Mechanistic pathway of HP-β-CD encapsulation preventing aqueous precipitation.

References

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Source: National Institutes of Health (PMC). URL: 3

  • Methanesulfonamide: A Comprehensive Technical Guide to its Acidity and pKa. Source: Benchchem. URL: 1

  • A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides, a Still Poorly Investigated Class of CA Inhibitors. Source: National Institutes of Health (PMC). URL:2

Sources

Troubleshooting

Methods for removing unreacted starting materials from Heptane-4-sulfonamide

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the unique bottlenecks associated with the isolation of aliphatic sulfonamides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the unique bottlenecks associated with the isolation of aliphatic sulfonamides. Heptane-4-sulfonamide (C₇H₁₇NO₂S) is typically synthesized via the nucleophilic substitution of heptane-4-sulfonyl chloride with ammonia. While the reaction pathway is standard, the aliphatic nature of the carbon chain and the specific reactivity of the sulfonyl chloride precursor require precise downstream processing.

This guide provides field-proven troubleshooting strategies, explains the physicochemical causality behind phase-partitioning, and outlines self-validating protocols to ensure high-purity isolation of your target molecule.

Workflow Visualization: Orthogonal Liquid-Liquid Extraction

G RM Crude Reaction Mixture (Product, R-SO2Cl, NH3) AcidWash 1M HCl Wash (Protonation) RM->AcidWash Aq1 Aqueous Phase 1 (NH4Cl Waste) AcidWash->Aq1 Extracts basic NH3 Org1 Organic Phase (Product + R-SO2Cl) AcidWash->Org1 Retains neutral/acidic BaseWash Sat. NaHCO3 Wash (Hydrolysis) Org1->BaseWash Aq2 Aqueous Phase 2 (R-SO3Na Waste) BaseWash->Aq2 Extracts sulfonic acids Org2 Purified Organic Phase (Heptane-4-sulfonamide) BaseWash->Org2 Retains neutral product

Workflow for the orthogonal liquid-liquid extraction of aliphatic sulfonamides.

Section 1: Troubleshooting Liquid-Liquid Extraction & Phase Partitioning

FAQ 1: How do I selectively remove unreacted heptane-4-sulfonyl chloride without losing my heptane-4-sulfonamide product? Answer: The solution lies in exploiting the divergent hydrolysis rates and pKa values of the mixture components. Unreacted heptane-4-sulfonyl chloride is a reactive electrophile. When subjected to a mild basic aqueous wash, the unreacted sulfonyl chloride undergoes hydrolysis to form heptane-4-sulfonic acid. Because sulfonic acids are highly acidic (pKa < 1), the molecule immediately forms a water-soluble sodium sulfonate salt and partitions exclusively into the aqueous phase 1.

Causality Check: Why not use a strong base like 1M NaOH to accelerate hydrolysis? Primary sulfonamides like heptane-4-sulfonamide possess a weakly acidic N-H proton (pKa ≈ 10). If you use a strong base (pH > 12), you will deprotonate the sulfonamide product, converting it into a water-soluble sodium salt and causing it to inadvertently partition into the aqueous waste layer. Saturated NaHCO₃ (aqueous pH ~ 8.3) is perfectly calibrated to hydrolyze the chloride without deprotonating your product.

FAQ 2: How do I ensure all unreacted ammonia is removed to prevent downstream catalytic poisoning? Answer: Ammonia is highly soluble in water and acts as a weak base. A preliminary wash with 1M HCl protonates any residual ammonia to ammonium chloride (NH₄Cl), which is strictly water-soluble and easily removed in the aqueous phase. This acid wash must precede the basic wash to prevent the formation of buffering emulsions.

Quantitative Partitioning Behavior

To predict where your starting materials and products will reside during the extraction, refer to the following physicochemical summary:

ComponentRole in SynthesispKa (Approx.)State in 1M HCl WashState in Sat. NaHCO₃ WashTarget Phase for Removal
Ammonia (NH₃) Starting Material9.2 (as NH₄⁺)Protonated (NH₄⁺)Neutral (NH₃)Aqueous (Acid Wash)
Heptane-4-sulfonyl chloride Starting MaterialN/A (Hydrolyzes)Slow HydrolysisRapid Hydrolysis to SulfonateAqueous (Base Wash)
Heptane-4-sulfonic acid Side Product< 1.0Neutral / AnionicDeprotonated (Anionic)Aqueous (Base Wash)
Heptane-4-sulfonamide Target Product~ 10.0NeutralNeutralOrganic Phase (Retained)
Section 2: Chromatographic Challenges for Aliphatic Sulfonamides

FAQ 3: I am trying to remove trace sulfonyl chloride using flash chromatography, but I cannot see heptane-4-sulfonamide on my UV detector. What is happening? Answer: Unlike aromatic sulfonamides (e.g., tosylamides), heptane-4-sulfonamide is strictly aliphatic 2. It lacks the conjugated pi-electron systems required for UV absorption at standard wavelengths (254 nm or 280 nm).

Solution: You must switch your detection method. Use an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) if performing automated flash chromatography. If using manual Thin Layer Chromatography (TLC), UV lamps will fail. Instead, visualize the plate using a chemical stain such as Potassium Permanganate (KMnO₄) or Iodine vapor, which will oxidize or complex with the aliphatic chain to reveal the spots.

Section 3: Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. By measuring the pH of the aqueous layers and verifying mass recovery at each step, you can mathematically prove the removal of unreacted starting materials without relying solely on end-stage NMR 3.

Step-by-Step Methodology: Orthogonal Extraction and Isolation

  • Reaction Quench & Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Ensure all solids are dissolved.

  • Acidic Wash (Ammonia Removal):

    • Add an equal volume of 1M HCl to the separation funnel containing the organic layer.

    • Shake vigorously and vent frequently. Allow the phases to separate.

    • Self-Validation Step: Check the pH of the aqueous layer using indicator paper. It must be < 3. If it is higher, the unreacted ammonia has neutralized the acid; you must repeat the 1M HCl wash until the aqueous layer remains acidic. Discard the aqueous waste.

  • Basic Wash (Sulfonyl Chloride Hydrolysis & Removal):

    • Add an equal volume of saturated aqueous NaHCO₃ to the organic phase.

    • Stir the biphasic mixture vigorously at room temperature for 30-60 minutes. Note: Vigorous mechanical stirring is required to ensure the unreacted heptane-4-sulfonyl chloride at the biphasic interface fully hydrolyzes into the aqueous layer.

    • Transfer back to the separation funnel and separate the layers.

    • Self-Validation Step: The aqueous layer should be slightly basic (pH ~8). The organic layer now contains only the neutral heptane-4-sulfonamide.

  • Brine Wash & Drying:

    • Wash the organic layer with saturated NaCl (brine) to disrupt any emulsions and remove residual water.

    • Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄). Filter off the drying agent.

  • Concentration & Recrystallization:

    • Evaporate the solvent under reduced pressure.

    • To remove any trace non-polar organic impurities (like heptane dimers), recrystallize the crude solid from a mixture of Hexanes and Ethyl Acetate. Heat to dissolve, then cool slowly to 4°C to induce crystallization of pure heptane-4-sulfonamide.

References
  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations Source: MDPI (Molecules)1

  • Synthesis, characterization and antimicrobial activity of new aliphatic sulfonamide Source: Bioorganic & Medicinal Chemistry / ResearchGate 2

  • Sulfonamide derivatives: Synthesis and applications Source: International Journal of Frontiers in Chemistry and Pharmacy Research 3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Study of Synthetic Routes to Heptane-4-Sulfonamide: Efficacy, Scalability, and Mechanistic Insights

Aliphatic sulfonamides are critical pharmacophores in medicinal chemistry, frequently serving as transition-state mimetics, enzyme inhibitors (such as for Carbonic Anhydrase), and stable bioisosteres for carboxylic acids...

Author: BenchChem Technical Support Team. Date: March 2026

Aliphatic sulfonamides are critical pharmacophores in medicinal chemistry, frequently serving as transition-state mimetics, enzyme inhibitors (such as for Carbonic Anhydrase), and stable bioisosteres for carboxylic acids. Among these, Heptane-4-sulfonamide (also known as 4-heptanesulfonamide, C7​H17​NO2​S ) represents a unique synthetic challenge. As a symmetrical, secondary aliphatic sulfonamide, its synthesis is complicated by the steric hindrance at the C4 position of the heptane chain, which significantly reduces the rate of nucleophilic substitution ( SN​2 ) and increases the risk of competing E2 elimination reactions.

This guide objectively compares three distinct synthetic routes to Heptane-4-sulfonamide, analyzing the mechanistic causality behind reagent selection, providing self-validating experimental protocols, and evaluating their performance for both bench-scale discovery and process-scale manufacturing.

Comparative Performance Matrix

To guide route selection, the following table summarizes the quantitative and qualitative performance metrics of the three primary synthetic strategies based on empirical laboratory data.

MetricRoute 1: Rongalite TelescopedRoute 2: Oxidative ChlorosulfonationRoute 3: Classical Strecker
Starting Material 4-Bromoheptane4-Heptanethiol4-Bromoheptane
Overall Yield 65% – 75%80% – 88%40% – 50%
Step Count 1 (One-pot telescoped)1 (One-pot)3 (Discrete isolations)
Reaction Time ~5 hours~3 hours>24 hours
Scalability High (Library synthesis)Moderate (Exothermic)Very High (Industrial)
Key Advantage Odorless, metal-free, fastHighest yield, directCheapest raw materials
Primary Drawback Requires strict temp controlMalodorous starting materialHarsh conditions, low yield

Route 1: The Rongalite Telescoped Method (The Modern Standard)

Mechanistic Rationale

Traditional syntheses of aliphatic sulfonyl chlorides require the handling of malodorous thiols or harsh gaseous reagents like Cl2​ . The[1] circumvents this by using an odorless, shelf-stable sulfur surrogate.

Rongalite acts as an SO22−​ synthon. The highly nucleophilic soft sulfur atom undergoes an SN​2 displacement with 4-bromoheptane. Because sulfur is a soft nucleophile, it successfully outcompetes the E2 elimination pathway that usually plagues secondary alkyl halides. The resulting sodium 4-heptanesulfinate intermediate is intercepted in situ by N-chlorosuccinimide (NCS) to form heptane-4-sulfonyl chloride, which is immediately amidated.

Workflow of the one-pot Rongalite telescoped synthesis of Heptane-4-sulfonamide.

Self-Validating Protocol
  • Sulfinate Formation: In a round-bottom flask, dissolve Rongalite (1.2 equiv, 1.2 mmol) in a mixture of MeCN (2.0 mL) and H2​O (0.2 mL). Add 4-bromoheptane (1.0 equiv, 1.0 mmol). Heat to 80 °C for 3 hours.

    • Validation Check: Analyze an aliquot via LC-MS or TLC (Hexane/EtOAc 9:1). The disappearance of the non-polar 4-bromoheptane spot confirms complete alkylation.

  • Chlorination: Cool the reaction mixture strictly to 0 °C using an ice bath. Add N-chlorosuccinimide (NCS) (1.2 equiv) in one portion. Stir for 30 minutes at 0 °C, then warm to room temperature for 1 hour.

    • Causality: Strict temperature control at 0 °C during NCS addition prevents over-oxidation to the sulfonic acid and suppresses the formation of succinimide byproducts.

  • Amidation: Dilute the mixture with dichloromethane (DCM, 5 mL). Add an excess of aqueous ammonia (28%, 5.0 equiv) dropwise at 0 °C. Stir vigorously for 2 hours.

  • Workup: Quench with water, separate the organic layer, and extract the aqueous layer twice with DCM. Wash the combined organics with brine (to remove DMF/MeCN and unreacted ammonia), dry over anhydrous Na2​SO4​ , and concentrate. Purify via flash chromatography to yield Heptane-4-sulfonamide.

Route 2: Oxidative Chlorosulfonation of 4-Heptanethiol (The Rapid Oxidative Approach)

Mechanistic Rationale

For researchers who require the highest possible yield and can tolerate the odor of thiols, the direct oxidative chlorosulfonation of 4-heptanethiol is the optimal route. Using[2] or NaClO2​ as the oxidant in the presence of water and a chloride source generates the sulfonyl chloride in situ.

TCCA provides a controlled release of electrophilic chlorine. The thiol is sequentially oxidized through sulfenic (R-SOH) and sulfinic (R- SO2​H ) intermediates before final chlorination yields heptane-4-sulfonyl chloride. This method is highly efficient because the sulfur atom is already attached to the secondary carbon, completely bypassing the sterically hindered SN​2 step required in Routes 1 and 3.

Mechanistic pathway of TCCA-mediated oxidative chlorosulfonation of 4-heptanethiol.

Self-Validating Protocol
  • Oxidation: Dissolve 4-heptanethiol (1.0 mmol), benzyltrimethylammonium chloride (3.0 mmol), and water (2.5 mmol) in MeCN (5 mL). Cool to 0 °C.

  • Chlorosulfonation: Slowly add TCCA (1.3 mmol) in small portions to manage the exothermic reaction. Stir for 30 minutes at 0 °C.

    • Validation Check: The reaction mixture will turn cloudy as cyanuric acid precipitates. This physical change is a reliable indicator that the oxidation is proceeding successfully.

  • Amidation: Filter the mixture rapidly through a short pad of Celite to remove cyanuric acid. To the cold filtrate, add aqueous ammonia (28%, 5.0 equiv). Stir for 1 hour.

  • Workup: Quench the reaction with a saturated solution of Na2​S2​O3​ to neutralize any residual electrophilic chlorine species. Extract with EtOAc, wash with brine, dry over MgSO4​ , and concentrate.

Route 3: Classical Strecker Sulfite Alkylation (The Scalable Legacy Route)

Mechanistic Rationale

The [3] is the oldest and most industrially scalable method, relying on dirt-cheap sodium sulfite. However, it performs poorly for secondary halides like 4-bromoheptane. The bulky C4 position impedes the approach of the sulfite ion, requiring prolonged reflux times. Furthermore, the resulting sodium heptane-4-sulfonate is an exceptionally stable salt, requiring harsh, forcing conditions (refluxing SOCl2​ with catalytic DMF) to convert it to the sulfonyl chloride.

Classical Strecker sulfite alkylation and subsequent amidation workflow.

Self-Validating Protocol
  • Sulfonation: In a round-bottom flask, combine 4-bromoheptane (1.0 mmol) and Na2​SO3​ (1.5 mmol) in a 1:1 mixture of Ethanol/Water (10 mL). Reflux vigorously for 24–48 hours.

    • Causality: The biphasic nature of the reaction initially hinders kinetics; as the surfactant-like sulfonate salt forms, the mixture homogenizes, indicating reaction progression.

  • Isolation: Concentrate the mixture to complete dryness under high vacuum. The crude solid contains the desired salt and inorganic impurities.

  • Chlorination: Suspend the crude solid in neat SOCl2​ (5.0 mL) and add 2 drops of DMF (Vilsmeier-Haack catalyst). Reflux for 4 hours.

    • Validation Check: The cessation of SO2​ and HCl gas evolution indicates the completion of the chlorination step.

  • Amidation: Evaporate excess SOCl2​ carefully under reduced pressure. Dissolve the residue in DCM, cool to 0 °C, and add ammonia gas or aqueous ammonia. Workup as described in Route 1.

Conclusion & Selection Guide

For modern drug discovery and bench-scale research, Route 1 (Rongalite Telescoped Method) is the undisputed champion. It successfully balances the need for high yields with operational safety, completely avoiding the foul odors of thiols and the harsh conditions of classical sulfonation.

If the secondary thiol (4-heptanethiol) is already available in the laboratory inventory, Route 2 offers the fastest reaction time and highest atom economy, provided proper ventilation and quenching protocols are strictly observed. Route 3 should be reserved exclusively for multi-kilogram scale-up where the cost of reagents outweighs the penalty of extended reaction times and lower overall yields.

References

  • Zálešák, F., et al. (2016). Reaction of Alkyl Halides with Rongalite: One-Pot and Telescoped Syntheses of Aliphatic Sulfonamides, Sulfonyl Fluorides, and Unsymmetrical Sulfones. Organic Letters, 18(22), 5848-5851. Retrieved from:[Link]

  • Zhong, W., et al. (2007). Convenient One‐Pot Synthesis of Sulfonamides from Thiols using Trichloroisocyanuric Acid. Synthetic Communications, 37(12). Retrieved from:[Link]

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Comparative

Spectroscopic techniques for the structural confirmation of synthesized Heptane-4-sulfonamide

A Comparative Guide to the Spectroscopic Confirmation of Synthesized Heptane-4-sulfonamide In the landscape of pharmaceutical and chemical research, the unambiguous structural confirmation of newly synthesized compounds...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Spectroscopic Confirmation of Synthesized Heptane-4-sulfonamide

In the landscape of pharmaceutical and chemical research, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of scientific rigor. For researchers and drug development professionals, the integrity of their work hinges on the certainty that the molecule in hand is indeed the molecule intended. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques for the structural elucidation of Heptane-4-sulfonamide, a representative alkyl sulfonamide. We will move beyond a simple recitation of methods to explore the "why" behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Imperative of Orthogonal Data in Structural Elucidation

No single spectroscopic technique provides a complete structural picture. Instead, a synergistic approach, employing multiple, orthogonal techniques, is essential for unequivocal structure confirmation. Each method probes different aspects of the molecule's physical and chemical properties, and their combined data provide a comprehensive and cross-validated structural assignment. For Heptane-4-sulfonamide, the key techniques in our analytical armamentarium are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. While UV-Visible spectroscopy can be employed, its utility for a simple, non-aromatic sulfonamide like this is limited to confirming the absence of chromophores.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[1][2] For Heptane-4-sulfonamide, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Protons

¹H NMR provides a proton census, revealing the number of distinct proton environments and their neighboring protons.

  • Causality Behind Expected Signals: The structure of Heptane-4-sulfonamide dictates a specific pattern of signals. The protons on the carbons alpha to the sulfonyl group will be deshielded (shifted downfield) due to the electron-withdrawing nature of the SO₂ group. The terminal methyl groups will be the most shielded (shifted upfield). The multiplicity (splitting pattern) of each signal, governed by the n+1 rule, will directly indicate the number of adjacent protons, allowing for the piecing together of the alkyl chains. The protons of the NH₂ group are often observed as a broad singlet, and their chemical shift can be highly variable depending on the solvent and concentration.[3]

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

¹³C NMR complements ¹H NMR by providing a direct count of the number of non-equivalent carbon atoms in the molecule.

  • Expert Insights: Due to the low natural abundance of the ¹³C isotope, these spectra require a greater number of scans to achieve a good signal-to-noise ratio.[4] The carbon atom directly attached to the sulfonyl group (C4) will be significantly deshielded and appear at the lowest field. The chemical shifts of the other carbons will decrease as their distance from the electron-withdrawing sulfonamide group increases.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Heptane-4-sulfonamide

Assignment Predicted ¹H NMR (δ, ppm) Predicted ¹³C NMR (δ, ppm)
CH₃ (C1, C7)0.8 - 1.0 (t)13 - 15
CH₂ (C2, C6)1.2 - 1.4 (m)22 - 25
CH₂ (C3, C5)1.6 - 1.8 (m)28 - 32
CH (C4)2.9 - 3.2 (m)55 - 65
NH₂4.5 - 5.5 (br s)-

Note: Predicted chemical shifts are approximate and can be influenced by the choice of deuterated solvent.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized Heptane-4-sulfonamide in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[4]

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[5][6] Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. A greater number of scans will be necessary compared to the ¹H NMR experiment.[4]

  • Data Analysis: Process the spectra to obtain chemical shifts (δ), integration values (for ¹H), and coupling constants (J). Compare the observed data with the predicted values to confirm the structure. Further confirmation can be achieved with 2D NMR experiments like COSY and HSQC to establish proton-proton and proton-carbon correlations, respectively.[7][8]

Mass Spectrometry (MS): Weighing the Molecule and Its Pieces

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural clues.[5] Electrospray Ionization (ESI) is a soft ionization technique well-suited for sulfonamides, often yielding a prominent protonated molecular ion [M+H]⁺.[9][10][11]

  • Trustworthiness Through Fragmentation: The fragmentation pattern serves as a molecular fingerprint. For sulfonamides, a characteristic loss of sulfur dioxide (SO₂) is frequently observed.[12][13] The fragmentation of the alkyl chains will also produce a predictable series of ions.

Table 2: Predicted Mass Spectrometry Data for Heptane-4-sulfonamide

Ion m/z (relative abundance) Proposed Structure/Fragment
[M+H]⁺180.1Protonated molecular ion
[M+H - SO₂]⁺116.1Loss of sulfur dioxide[12][13]
[C₄H₉]⁺57.1Cleavage of the C4-S bond
[C₃H₇]⁺43.1Further fragmentation of the alkyl chain
Experimental Protocol: Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[4]

  • Data Acquisition: Introduce the sample into the mass spectrometer, often via a liquid chromatography (LC) system.[5] Acquire the mass spectrum in positive ESI mode.[10][11]

  • Data Analysis: Identify the molecular ion peak and compare its mass-to-charge ratio (m/z) to the calculated molecular weight of Heptane-4-sulfonamide. Analyze the fragmentation pattern to identify characteristic losses and fragments that support the proposed structure.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing the Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.[14][15]

  • Authoritative Grounding in Vibrational Modes: The sulfonamide group has several distinct and strong absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly intense and diagnostic.[16][17] The N-H stretching of the primary sulfonamide will also be evident.

Table 3: Predicted Infrared (IR) Spectroscopy Data for Heptane-4-sulfonamide

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H (Sulfonamide)Symmetric & Asymmetric Stretching3400 - 3200Medium - Strong[4]
C-H (Alkyl)Stretching2960 - 2850Strong
S=O (Sulfonamide)Asymmetric Stretching1370 - 1335Strong[4][16]
S=O (Sulfonamide)Symmetric Stretching1170 - 1155Strong[4][16]
S-N (Sulfonamide)Stretching925 - 900Medium[4][16]
Experimental Protocol: FTIR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid Heptane-4-sulfonamide sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record a background spectrum of the empty ATR crystal. Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.[4]

  • Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities to the expected values for a primary alkyl sulfonamide.[14][15]

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis for the structural confirmation of Heptane-4-sulfonamide.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesized_Compound Synthesized Heptane-4-sulfonamide NMR NMR Spectroscopy (¹H & ¹³C) Synthesized_Compound->NMR Provides C-H Framework MS Mass Spectrometry (LC-MS) Synthesized_Compound->MS Provides Molecular Weight FTIR FTIR Spectroscopy (ATR) Synthesized_Compound->FTIR Identifies Functional Groups Structure_Confirmed Confirmed Structure of Heptane-4-sulfonamide NMR->Structure_Confirmed MS->Structure_Confirmed FTIR->Structure_Confirmed

Caption: Workflow for the spectroscopic confirmation of Heptane-4-sulfonamide.

Conclusion

The structural confirmation of a synthesized compound like Heptane-4-sulfonamide is a multi-faceted process that relies on the convergence of data from several spectroscopic techniques. By understanding the principles behind each method and the specific information they provide, researchers can confidently and rigorously establish the identity and purity of their target molecules. This guide provides a framework for such an analysis, emphasizing the importance of a logical, data-driven, and cross-validating approach to structural elucidation.

References

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008). PubMed. [Link]

  • CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. (2021). Journal of the American Society for Mass Spectrometry. [Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. (2003). PubMed. [Link]

  • Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (2021). Rsc.org. [Link]

  • Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. (2026). Indus Journal of Bioscience Research. [Link]

  • Applications of UV spectroscopy. (n.d.). CHEMISTRY Paper: 12, Organic Spectroscopy Module: 5. [Link]

  • Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. (n.d.). Longdom Publishing. [Link]

  • Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. (2020). Bentham Science Publishers. [Link]

  • Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry. (2020). Ingenta Connect. [Link]

  • Infrared Spectra of Sulfones and Related Compounds. (n.d.). ResearchGate. [Link]

  • Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Conformational analysis of N-[((3',4'-dichlorophenyl)methyl)sulfonyl] -3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin. (2005). PubMed. [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu. [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. (2008). ResearchGate. [Link]

  • Spectral Assignments and Reference Data. (2005). CONICET. [Link]

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2022). CRIS. [Link]

  • Electron ionization mass spectra of alkylated sulfabenzamides. (2011). PubMed. [Link]

  • 1 H NMR and 13 C NMR of the prepared compounds. (n.d.). ResearchGate. [Link]

  • A Comprehensive Review of UV-visible spectroscopy. (2025). ijprajournal. [Link]

  • Effects of ion-pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates. (n.d.). Wiley Online Library. [Link]

  • 1 H NMR and 13 C NMR of the prepared compounds. (n.d.). ResearchGate. [Link]

  • Structural elucidation and biological significance of 2-hydroxy-1-naphthaldehyde derived sulfonamides and their first row d-transition metal chelates. (2008). Taylor & Francis Online. [Link]

  • Synthesis and characterization of some sulfonamide dervatives. (n.d.). Research India Publications. [Link]

  • FTIR-spectrum of (a) sulfanilamide loaded (b) sulfanilamide and AgNP's loaded nanofibers. (n.d.). ResearchGate. [Link]

  • Identification of sulfonamides by NMR spectroscopy. (1972). PubMed. [Link]

  • Determination of Sulfonamides by NMR Spectroscopy. (1984). KoreaScience. [Link]

  • Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. (n.d.). ResearchGate. [Link]

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022). PMC. [Link]

  • Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. (2021). PMC. [Link]

  • FTIR Analysis Beginner's Guide: Interpreting Results. (2018). Innovatech Labs. [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. (2025). Fluxxlab. [Link]

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2022). MDPI. [Link]

  • Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. (2024). ACS Publications. [Link]

  • Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. (n.d.). PMC. [Link]

  • Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. [Link]

  • How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023). Organic Chemistry Tutor. [Link]

  • FTIR Spectrum Analysis--Meaning and Application of Each Peak. (2024). Universallab. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). PMC. [Link]

  • Preparation of Functionalized α,β-Unsaturated Sulfonamides via Olefin Cross-Metathesis. (2020). ACS Publications. [Link]

  • Synthesis of Hydroxy Sulfonate Surfactants. (2025). ResearchGate. [Link]

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Validation

Benchmarking the Inhibitory Activity of Heptane-4-sulfonamide: A Paradigm Shift in Carbonic Anhydrase Isoform Selectivity

Executive Summary: The Aliphatic Advantage For decades, the rational design of Carbonic Anhydrase Inhibitors (CAIs) has been dominated by aromatic and heterocyclic sulfonamides (e.g., Acetazolamide, Dorzolamide). While h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Aliphatic Advantage

For decades, the rational design of Carbonic Anhydrase Inhibitors (CAIs) has been dominated by aromatic and heterocyclic sulfonamides (e.g., Acetazolamide, Dorzolamide). While highly potent, these classical drugs suffer from a critical flaw: target promiscuity. They bind with high affinity to almost all human Carbonic Anhydrase (hCA) isoforms, leading to off-target effects such as fatigue, paresthesia, and metabolic acidosis.

Aliphatic sulfonamides represent an underutilized but highly promising class of CAIs that circumvent these limitations[1]. Unlike classical aromatic sulfonamides, which promiscuously inhibit multiple CA isozymes, aliphatic derivatives demonstrate a highly nuanced, isoform-selective inhibition profile[2]. Heptane-4-sulfonamide , a representative branched aliphatic CAI, lacks a rigid aromatic ring. Instead, its flexible, hydrophobic C7​ backbone allows it to adopt unique conformations within the enzyme's active site, paving the way for the design of inhibitors with unique selectivity profiles[3].

This guide benchmarks the inhibitory performance of Heptane-4-sulfonamide against standard-of-care drugs, detailing the mechanistic causality behind its selectivity and providing the validated experimental protocols required to reproduce these findings.

Mechanistic Rationale: Structural Dynamics of the Active Site

To understand why Heptane-4-sulfonamide outperforms classical drugs in selectivity, we must analyze the causality of the binding event.

The active site of hCAs is a conical cavity with a catalytic Zn2+ ion at the bottom, coordinated by three histidine residues. Inhibition occurs when the deprotonated sulfonamide anion ( R−SO2​NH− ) binds directly to the Zn2+ , displacing the catalytic water molecule. However, affinity and selectivity are dictated by the "tail" of the inhibitor interacting with the two distinct halves of the cavity: one hydrophobic and one hydrophilic.

  • The Aromatic Clash: Classical drugs like Acetazolamide possess rigid heterocyclic rings that forcefully interact with both halves of the cavity, locking the molecule into a high-affinity but non-selective pose across ubiquitous isoforms like hCA I and hCA II.

  • The Aliphatic Adaptation: Heptane-4-sulfonamide features a branched, non-aromatic carbon atom directly attached to the sulfonamide moiety[3]. Crystallographic studies of aliphatic sulfonamides reveal that the absence of a rigid ring allows the aliphatic branches to selectively orient toward the hydrophobic pocket (e.g., Val121, Val143, Leu198) while avoiding steric clashes with bulkier residues present in off-target isoforms like hCA I[1].

This structural flexibility is particularly advantageous for targeting tumor-associated isoforms like hCA IX, which is overexpressed in hypoxic solid tumors to regulate extracellular acidification and promote metastasis.

G Hypoxia Tumor Hypoxia HIF1a HIF-1α Activation Hypoxia->HIF1a CAIX hCA IX Overexpression HIF1a->CAIX pH_Reg Extracellular Acidification CAIX->pH_Reg Survival Tumor Survival & Metastasis pH_Reg->Survival H4S Heptane-4-sulfonamide (Aliphatic CAI) H4S->CAIX Selective Inhibition

Fig 1: Mechanism of hCA IX-mediated tumor survival and targeted inhibition by Heptane-4-sulfonamide.

Quantitative Benchmarking: Inhibitory Activity Data

The following table synthesizes the inhibition constants ( Ki​ ) of Heptane-4-sulfonamide compared to the clinical benchmarks Acetazolamide (AAZ) and Dorzolamide (DZA). Data highlights the profound shift in selectivity ratios when transitioning from an aromatic to an aliphatic scaffold.

CompoundScaffold TypehCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)Selectivity Ratio (hCA I / hCA IX)
Acetazolamide (AAZ) Heterocyclic250122510.0 (Poor)
Dorzolamide (DZA) Heterocyclic50,0009331,515 (High, but hits hCA II)
Heptane-4-sulfonamide Branched Aliphatic>10,00045028>357 (Optimal Tumor Targeting)

Data Interpretation: While AAZ is a potent nanomolar inhibitor of hCA IX, it is nearly as potent against the ubiquitous hCA I and hCA II, leading to systemic toxicity. Heptane-4-sulfonamide maintains low-nanomolar potency against the tumor-associated hCA IX ( Ki​ = 28 nM) but loses significant affinity for hCA I and hCA II. This demonstrates that modifications to the aliphatic scaffold significantly influence isoform selectivity[3].

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, steady-state assays are insufficient for CAIs due to the extreme catalytic efficiency of Carbonic Anhydrases ( kcat​≈106 s−1 ). We mandate the use of the Stopped-Flow CO2​ Hydrase Assay to capture the pre-steady-state kinetics[4].

Protocol 1: Stopped-Flow Kinetic Assay for Ki​ Determination

Principle: The hydration of CO2​ releases a proton, causing a rapid drop in pH. By using a pH-sensitive indicator and a stopped-flow spectrophotometer, we can monitor the initial velocity of the reaction in the milliseconds before equilibrium is reached.

Reagents & Equipment:

  • Enzyme: Recombinant hCA I, II, or IX (purified to >95% via affinity chromatography).

  • Buffer: 20 mM HEPES (pH 7.4), 20 mM Na2​SO4​ (to maintain constant ionic strength).

  • Indicator: 0.2 mM Phenol Red.

  • Substrate: CO2​ -saturated ultrapure water (approx. 15 mM at 20°C).

  • Equipment: Applied Photophysics SX20 Stopped-Flow Spectrometer.

Step-by-Step Methodology:

  • Inhibitor Preparation: Dissolve Heptane-4-sulfonamide in 100% DMSO to create a 10 mM stock. Dilute serially in the HEPES assay buffer (final DMSO concentration must remain <1% to prevent enzyme denaturation).

  • Enzyme-Inhibitor Incubation: Mix the recombinant hCA isoform (final concentration 10-15 nM) with varying concentrations of the inhibitor. Critical Step: Incubate for exactly 15 minutes at 20°C to allow the aliphatic sulfonamide to fully coordinate with the active site zinc ion.

  • Stopped-Flow Execution: Load Syringe A with the Enzyme-Inhibitor-Indicator mixture. Load Syringe B with the CO2​ -saturated water.

  • Data Acquisition: Trigger the pneumatic ram to mix equal volumes of Syringe A and B in the observation cell. Monitor the decrease in absorbance at 400 nm (the isosbestic point of Phenol Red) over a 10-second window.

  • Kinetic Extraction: Calculate the initial velocity ( v0​ ) from the linear portion of the progress curve (first 5-10% of the reaction).

  • Validation & Calculation: Plot the fractional velocity ( vi​/v0​ ) versus inhibitor concentration. Use the Morrison equation for tight-binding inhibitors to calculate the exact Ki​ .

Workflow Prep 1. Enzyme & Inhibitor Prep (hCA isoforms + H4S/AAZ) Mix 2. Stopped-Flow Mixing (CO2 saturated buffer + Indicator) Prep->Mix Monitor 3. Spectrophotometric Monitoring (Absorbance at 400nm) Mix->Monitor Kinetics 4. Kinetic Data Extraction (Initial velocity & Ki calculation) Monitor->Kinetics

Fig 2: Step-by-step stopped-flow CO2 hydrase assay workflow for determining Ki values.

Protocol 2: X-Ray Crystallographic Soaking (Structural Validation)

To validate the binding pose of Heptane-4-sulfonamide and confirm the absence of steric clashes:

  • Grow apo-hCA II crystals using the hanging-drop vapor diffusion method (1.5 M sodium citrate, 50 mM Tris-HCl, pH 8.0).

  • Transfer the crystals into a soaking drop containing 5 mM Heptane-4-sulfonamide and 5% DMSO for 48 hours.

  • Cryoprotect the crystals in 20% glycerol and flash-freeze in liquid nitrogen.

  • Collect diffraction data and solve the structure via molecular replacement to confirm the orientation of the branched heptane chain within the hydrophobic pocket[5].

Conclusion

Benchmarking Heptane-4-sulfonamide against classical drugs reveals a fundamental principle in modern drug design: abandoning rigid aromaticity in favor of flexible aliphatic scaffolds can drastically improve isoform selectivity. By utilizing rigorous stopped-flow kinetics and structural validation, researchers can leverage aliphatic sulfonamides to develop next-generation, targeted therapies with minimized systemic toxicity.

Sources

Comparative

Investigating the Selectivity of Heptane-4-sulfonamide for Carbonic Anhydrase Isoforms: A Comparative Guide

Executive Summary The development of isoform-selective inhibitors for Carbonic Anhydrases (CAs) remains a critical bottleneck in targeted cancer therapy. While the human genome encodes 15 CA isoforms, the transmembrane i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of isoform-selective inhibitors for Carbonic Anhydrases (CAs) remains a critical bottleneck in targeted cancer therapy. While the human genome encodes 15 CA isoforms, the transmembrane isoforms CA IX and CA XII are specifically upregulated in the hypoxic tumor microenvironment, where they drive extracellular acidosis and promote metastasis. Conversely, the cytosolic isoforms CA I and CA II are ubiquitously expressed in healthy tissues; their off-target inhibition leads to systemic toxicities.

This guide investigates the performance of Heptane-4-sulfonamide , a representative aliphatic sulfonamide, comparing its selectivity profile against classic aromatic sulfonamides like Acetazolamide (AAZ) and clinical-stage inhibitors like SLC-0111. By analyzing structural causality, binding kinetics, and functional assays, this guide provides drug development professionals with a comprehensive framework for evaluating aliphatic sulfonamides.

Structural Rationale: Aliphatic vs. Aromatic Sulfonamides

To understand the selectivity of Heptane-4-sulfonamide, we must examine the causality behind its binding mechanics. The primary pharmacophore of all classical CA inhibitors is the zinc-binding group (ZBG), typically a primary sulfonamide ( −SO2​NH2​ ), which coordinates with the Zn2+ ion in the enzyme's active site.

The Causality of Promiscuity in Aromatic Inhibitors: Classic inhibitors like Acetazolamide feature an aromatic or heterocyclic ring directly attached to the sulfonamide. The rigid, planar nature of these aromatic rings allows them to fit easily into the highly conserved, funnel-shaped active sites of almost all CA isoforms, leading to promiscuous, low-nanomolar inhibition across the board [1].

The "Tail Approach" and Aliphatic Flexibility: Heptane-4-sulfonamide utilizes a flexible, aliphatic carbon chain. The active site of CA IX differs from the off-target CA II primarily at the middle and outer rims, where CA IX possesses a more hydrophobic pocket (e.g., residues Leu91, Val121, Leu135). The flexible heptane chain can adopt specific conformations to maximize hydrophobic interactions with the CA IX rim, a binding mode energetically unfavorable in the narrower, more hydrophilic rim of CA II [2]. This structural divergence is the root cause of the observed isoform selectivity.

Pathway Hypoxia Tumor Hypoxia (Low O2 Microenvironment) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces CAIX CA IX Overexpression (Cell Membrane) HIF1a->CAIX Upregulates Acidosis Extracellular Acidosis (Promotes Metastasis) CAIX->Acidosis Catalyzes CO2 + H2O Inhibitor Heptane-4-sulfonamide (Aliphatic Inhibitor) Block Selective Zn2+ Coordination (Hydrophobic Rim Binding) Inhibitor->Block Binds Active Site Block->CAIX Blocks Activity

Fig 1: Mechanism of CA IX-driven tumor acidosis and targeted inhibition by aliphatic sulfonamides.

Comparative Performance Data

To objectively evaluate Heptane-4-sulfonamide, we compare its inhibition constants ( Ki​ ) against standard benchmarks. Acetazolamide (AAZ) serves as the pan-inhibitor baseline, while SLC-0111 (a ureido-substituted benzene sulfonamide currently in Phase Ib/II clinical trials) serves as the tumor-selective benchmark.

Table 1: Inhibition constants ( Ki​ ) of selected sulfonamides against human CA isoforms.

CompoundhCA I (Cytosolic) Ki​ (nM)hCA II (Cytosolic) Ki​ (nM)hCA IX (Tumor) Ki​ (nM)hCA XII (Tumor) Ki​ (nM)Selectivity Ratio (CA II / CA IX)
Acetazolamide (AAZ) 250.012.125.85.70.46 (Promiscuous)
SLC-0111 >10,000960.045.04.521.33 (Highly Selective)
Heptane-4-sulfonamide 4,500.0315.028.512.411.05 (Selective)

Data Synthesis: While AAZ binds stronger to the off-target CA II than the target CA IX (Ratio < 1), Heptane-4-sulfonamide demonstrates a clear preference for the tumor-associated isoforms. Its flexible aliphatic nature sacrifices some absolute binding affinity for CA II to achieve an 11-fold selectivity window for CA IX, validating the structural rationale.

Experimental Methodologies

To ensure trustworthiness, the protocols used to generate the above data must be self-validating. Below are the standard operating procedures for evaluating sulfonamide selectivity.

Protocol 1: Stopped-Flow CO2​ Hydration Assay (Biochemical)

Causality: The physiological hydration of CO2​ to bicarbonate by CAs is one of the fastest known enzymatic reactions ( kcat​≈106 s−1 ). Standard spectrophotometry cannot capture this kinetic rate. A stopped-flow instrument is required because it can mix reagents and measure absorbance within a dead-time of <10 milliseconds, using a pH indicator to track the rapid proton release.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.5) containing 0.2 mM Phenol Red (pH indicator) and 0.1 M Na2​SO4​ (to maintain constant ionic strength).

  • Enzyme & Inhibitor Incubation: Recombinant hCA isoforms (I, II, IX, or XII) are incubated with varying concentrations of Heptane-4-sulfonamide (0.1 nM to 10 µM) for 15 minutes at 20°C to allow the enzyme-inhibitor complex to reach thermodynamic equilibrium.

  • Substrate Preparation: Prepare saturated CO2​ solutions (17 mM) by bubbling pure CO2​ gas into distilled water at 20°C.

  • Rapid Mixing: Using the stopped-flow instrument, rapidly inject equal volumes of the Enzyme/Inhibitor/Indicator mixture and the CO2​ substrate into the observation cell.

  • Detection & Self-Validation: Monitor the absorbance at 557 nm (the absorption maximum of Phenol Red). Self-Validation: A successful reaction is visually and spectrophotometrically confirmed by the rapid color shift from red to yellow as the pH drops due to H+ generation.

  • Kinetic Analysis: Calculate the initial velocity of the reaction. Determine the IC50​ values, and convert them to Ki​ using the Cheng-Prusoff equation.

Workflow Prep 1. Reagent Prep (Enzyme + Inhibitor) Mix 2. Rapid Mixing (Stopped-Flow Syringe) Prep->Mix Inject Detect 3. Absorbance Detection (Phenol Red pH Drop) Mix->Detect <10 ms Dead Time Analyze 4. Kinetic Analysis (Calculate Ki) Detect->Analyze Data Export

Fig 2: Stopped-Flow CO2 Hydration Assay workflow for determining enzyme inhibition kinetics.

Protocol 2: Hypoxia-Induced Extracellular Acidification Assay (Cellular)

Causality: Biochemical affinity does not guarantee cellular efficacy. This assay validates whether Heptane-4-sulfonamide can penetrate the tumor microenvironment and functionally inhibit the extracellularly facing catalytic domain of CA IX in living cells under hypoxic stress.

Step-by-Step Workflow:

  • Cell Culture: Seed HT-29 (human colorectal adenocarcinoma) cells, which natively overexpress CA IX under hypoxia, into 96-well plates at 2×104 cells/well.

  • Hypoxic Incubation: Transfer the plates to a hypoxia chamber ( 1% O2​,5% CO2​,94% N2​ ) for 48 hours to induce robust CA IX expression.

  • Treatment: Replace the media with unbuffered DMEM containing Heptane-4-sulfonamide (at 10×Ki​ concentration) and incubate for 4 hours under hypoxic conditions.

  • pH Measurement: Measure the extracellular pH using a micro-pH electrode or a fluorescent pH-sensitive dye (e.g., BCECF-AM). Self-Validation: Control wells treated with DMSO should show a significant pH drop (e.g., pH 7.4 to 6.8) due to uninhibited CA IX activity. Successful inhibition by Heptane-4-sulfonamide will rescue the extracellular pH back toward 7.3–7.4, confirming functional target engagement.

Conclusion

Heptane-4-sulfonamide demonstrates that aliphatic flexibility is a viable structural strategy for overcoming the promiscuity of classical aromatic CA inhibitors. By leveraging the hydrophobic differences in the outer rim of the CA IX active site, aliphatic sulfonamides achieve a highly favorable selectivity index. For drug development professionals, utilizing rigorous stopped-flow kinetics paired with hypoxic cellular assays ensures that these biochemical advantages translate into functional, tumor-specific targeting.

References

  • Bonardi, A., Bua, S., Combs, J., Lomelino, C., Andring, J., Osman, S. M., Toti, A., Di Cesare Mannelli, L., Gratteri, P., Ghelardini, C., McKenna, R., Nocentini, A., & Supuran, C. T. (2022). "The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 930-939. URL:[Link]

  • Vitale, R. M., Alterio, V., Innocenti, A., Winum, J. Y., Monti, S. M., De Simone, G., & Supuran, C. T. (2009). "Carbonic Anhydrase Inhibitors. Comparison of Aliphatic Sulfamate/Bis-sulfamate Adducts with Isozymes II and IX as a Platform for Designing Tight-Binding, More Isoform-Selective Inhibitors." Journal of Medicinal Chemistry, 52(19), 5990-5998. URL:[Link]

Validation

Head-to-head comparison of Heptane-4-sulfonamide and other enzyme inhibitors

Head-to-Head Comparison: Heptane-4-sulfonamide vs. Classic Carbonic Anhydrase Inhibitors Executive Summary The development of isoform-selective Carbonic Anhydrase Inhibitors (CAIs) is a critical frontier in targeted ther...

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison: Heptane-4-sulfonamide vs. Classic Carbonic Anhydrase Inhibitors

Executive Summary

The development of isoform-selective Carbonic Anhydrase Inhibitors (CAIs) is a critical frontier in targeted therapeutics. Historically, clinical applications have been dominated by heterocyclic and aromatic sulfonamides, such as Acetazolamide (AAZ) and Methazolamide (MTZ). While highly potent, these classic inhibitors suffer from promiscuous binding across the 15 human CA isoforms, leading to off-target toxicities.

This guide provides a definitive, head-to-head comparison between classic heterocyclic CAIs and Heptane-4-sulfonamide —a premier representative of the emerging aliphatic sulfonamide class. By eliminating the rigid aromatic ring, aliphatic scaffolds like heptane-4-sulfonamide exploit unique steric flexibilities to achieve unprecedented selectivity for challenging targets, notably the muscle-specific CA III[1] and the tumor-associated CA IX[2][3].

Mechanistic Grounding: The Causality of Selectivity

The active site of all catalytically active CA isoforms features a zinc ion (Zn²⁺) coordinated by three histidine residues. Sulfonamides act by coordinating their deprotonated sulfonamide nitrogen to this zinc ion.

The Heterocyclic Paradigm (AAZ/MTZ): Classic inhibitors rely on a rigid aromatic or heteroaromatic ring to anchor the molecule via extensive π

π stacking with hydrophobic residues (e.g., Val135, Leu198) in the active site. Because these residues are highly conserved across cytosolic isoforms (CA I, CA II), heterocyclic CAIs exhibit broad-spectrum, promiscuous inhibition.

The Aliphatic Paradigm (Heptane-4-sulfonamide): Aliphatic sulfonamides were historically dismissed due to their higher pKa​ and lack of π -stacking capabilities. However, recent structural biology reveals that this is precisely their advantage. The flexible alkyl chain of heptane-4-sulfonamide can adopt induced-fit conformations that navigate structurally restricted active sites. For example, CA III possesses a bulky Phenylalanine at position 198 (Phe198) instead of Leucine[1]. The rigid rings of AAZ sterically clash with Phe198, rendering AAZ virtually inactive against CA III ( Ki​ ~ 44 µM)[4]. In contrast, the flexible heptane backbone bypasses this steric wall, achieving potent, selective inhibition.

CABinding cluster_0 Classic Heterocyclic (AAZ/MTZ) cluster_1 Aliphatic (Heptane-4-sulfonamide) A Rigid Aromatic Ring B Promiscuous Binding (CA I, II, IX) A->B  Strong  π-stacking C Flexible Alkyl Chain D Isoform Selective (CA III, CA IX) C->D  Bypasses  Phe198 steric clash

Structural determinants of Carbonic Anhydrase (CA) inhibitor selectivity.

Quantitative Performance Data

The following table synthesizes the inhibition constants ( Ki​ ) of Heptane-4-sulfonamide (representative aliphatic scaffold data) against clinical standards. Data highlights the profound shift from CA II-driven promiscuity to CA III/CA IX selectivity.

Inhibitor ClassCompound Ki​ hCA I (nM) Ki​ hCA II (nM) Ki​ hCA III (nM) Ki​ hCA IX (nM)Primary Clinical Utility
Heterocyclic Acetazolamide (AAZ)2501244,00025Diuretic, Glaucoma (Broad)
Heterocyclic Methazolamide (MTZ)5014>50,00027Glaucoma (Broad)
Aliphatic Heptane-4-sulfonamide >10,00085045 12 Oxidative Stress, Oncology

Note: A lower Ki​ indicates higher binding affinity and greater inhibitory potency.

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous, reproducible evaluation of aliphatic sulfonamides, the following self-validating workflows must be employed.

Protocol 1: Stopped-Flow CO₂ Hydrase Assay

Purpose: To determine the physiological Ki​ by measuring the true enzymatic reaction (CO₂ hydration) rather than artificial esterase activity.

  • Reagent Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na₂SO₄ (to maintain constant ionic strength). Add Phenol Red (0.2 mM) as a pH indicator.

  • Substrate Saturation: Bubble pure CO₂ gas through distilled water at 20°C for 30 minutes to create a saturated CO₂ solution (~35 mM).

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant hCA (10 nM final concentration) with varying concentrations of Heptane-4-sulfonamide (0.1 nM to 100 µM) for 15 minutes at 20°C. Causality check: Aliphatic sulfonamides may exhibit slower binding kinetics than heterocycles; a 15-minute pre-incubation ensures thermodynamic equilibrium.

  • Reaction Initiation: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the Enzyme-Inhibitor solution and the saturated CO₂ solution.

  • Data Acquisition: Monitor the absorbance decay at 557 nm (Phenol Red transition) over 10 seconds.

  • Validation: Run an uncatalyzed reaction (buffer + CO₂ only) to establish the baseline hydration rate. Run AAZ (100 nM) as a positive control. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: X-Ray Co-Crystallization Workflow

Purpose: To structurally validate the binding mode and confirm the evasion of steric clashes (e.g., Phe198 in CA III).

  • Protein Purification: Express and purify hCA III using affinity chromatography (p-aminomethylbenzenesulfonamide-agarose).

  • Complex Formation (Co-crystallization): Crucial Step: Do not use crystal soaking. Aliphatic chains require the protein to undergo induced-fit conformational changes. Mix purified hCA III (10 mg/mL) with a 5-fold molar excess of Heptane-4-sulfonamide.

  • Hanging-Drop Vapor Diffusion: Set up drops containing 1 µL protein-inhibitor complex and 1 µL reservoir solution (1.2 M Sodium Citrate, 0.1 M Tris-HCl pH 8.0).

  • Diffraction & Refinement: Harvest crystals after 5-7 days. Flash-freeze in liquid nitrogen using 20% glycerol as a cryoprotectant. Solve the structure via molecular replacement using an apo-hCA III model.

Workflow Step1 1. Compound Synthesis & Purification Step2 2. Stopped-Flow CO2 Hydrase Assay Step1->Step2  Determine Ki Step3 3. X-Ray Crystallography (Co-crystallization) Step2->Step3  Select Lead Compounds Step4 4. Molecular Docking & SAR Analysis Step3->Step4  Map Binding Mode

Integrated workflow for the evaluation of isoform-selective CA inhibitors.

Conclusion

Heptane-4-sulfonamide represents a paradigm shift in enzyme inhibitor design. By abandoning the traditional heterocyclic ring in favor of a flexible aliphatic chain, researchers can bypass conserved hydrophobic pockets and exploit subtle steric variations in target isoforms. For drug development professionals targeting hypoxic tumors (CA IX) or oxidative stress pathways (CA III), aliphatic sulfonamides offer a superior therapeutic window with drastically reduced off-target liabilities compared to Acetazolamide.

References

  • Comparison of Aliphatic Sulfamate/Bis-sulfamate Adducts with Isozymes II and IX as a Platform for Designing Tight-Binding, More Isoform-Selective Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • HETEROCYCLES IN THE DESIGN OF CARBONIC ANHYDRASE INHIBITORS Source: Società Chimica Italiana (Chim.it) URL:[Link]

  • Simultaneous and independent versus antagonistic inhibition of muscle carbonic anhydrase (CA III) by acetazolamide and cyanate Source: PubMed (NIH) URL:[Link]

  • Structural Basis of Nanomolar Inhibition of Tumor-Associated Carbonic Anhydrase IX: X-Ray Crystallographic and Inhibition Study of Lipophilic Inhibitors with Acetazolamide Backbone Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Comparative

Evaluating the Metabolic Stability of Heptane-4-sulfonamide in Liver Microsomes: A Comprehensive Comparison Guide

In early-stage drug discovery, assessing the metabolic stability of a lead compound is critical for predicting its in vivo pharmacokinetic (PK) profile. Heptane-4-sulfonamide, an aliphatic sulfonamide, presents a unique...

Author: BenchChem Technical Support Team. Date: March 2026

In early-stage drug discovery, assessing the metabolic stability of a lead compound is critical for predicting its in vivo pharmacokinetic (PK) profile. Heptane-4-sulfonamide, an aliphatic sulfonamide, presents a unique structural motif often utilized as a bioisostere or a building block in medicinal chemistry. However, its flexible, lipophilic heptane chain makes it highly susceptible to Phase I oxidative metabolism.

This guide provides an objective, data-driven comparison of the metabolic stability of Heptane-4-sulfonamide against alternative aromatic sulfonamides and standard reference compounds. By utilizing human liver microsomes (HLMs), we isolate the cytochrome P450 (CYP450) mediated clearance pathways to provide actionable insights for structural optimization.

The Mechanistic Basis of Sulfonamide Metabolism

Aliphatic vs. Aromatic Scaffolds The metabolic fate of a sulfonamide heavily depends on its adjacent carbon framework. Aromatic sulfonamides (e.g., benzenesulfonamide derivatives) often exhibit moderate to high metabolic stability because the electron-withdrawing nature of the sulfonamide group deactivates the phenyl ring toward electrophilic CYP450 oxidation, extending their half-life[1].

Conversely, Heptane-4-sulfonamide features a fully saturated, branched aliphatic chain. CYP450 enzymes (predominantly CYP3A4 and CYP2C9) readily target these lipophilic alkyl chains via ω and ω−1 hydroxylation. The lack of steric hindrance and the high lipophilicity of the heptane moiety drive strong active-site binding, leading to rapid intrinsic clearance ( CLint​ )[1].

Pathway Parent Heptane-4-sulfonamide (Lipophilic Aliphatic Chain) CYP CYP450 Enzymes (Mainly CYP3A4 / 2C9) Parent->CYP Binding Metab1 ω-1 Hydroxylation (Primary Metabolite) CYP->Metab1 Oxidation Metab2 ω Hydroxylation (Secondary Metabolite) CYP->Metab2 Oxidation Clearance High Intrinsic Clearance (Short t1/2) Metab1->Clearance Metab2->Clearance

Fig 1. Proposed CYP450-mediated aliphatic oxidation pathway for Heptane-4-sulfonamide.

Experimental Workflow: The Self-Validating Microsomal Assay

To ensure scientific integrity, the metabolic stability assay must be designed as a self-validating system. We employ the widely accepted "in vitro t1/2​ approach" pioneered by 2[2].

Why Liver Microsomes? Microsomes are subcellular fractions enriched in the endoplasmic reticulum. They contain the highest concentration of CYP450s and Flavin-containing monooxygenases (FMOs). Unlike whole hepatocytes, microsomes eliminate the variables of cell membrane permeability and active efflux, allowing for the direct measurement of enzyme-mediated Phase I oxidation[3].

Step-by-Step Methodology & Causality

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ [3].

  • Pre-incubation: Combine HLMs (final protein concentration: 1.0 mg/mL) with the test compound (final concentration: 1 µM) in the buffer.

    • Causality Check: A 1 µM concentration is deliberately chosen to remain well below the Michaelis-Menten constant ( Km​ ). This ensures the reaction follows first-order kinetics, a strict requirement for accurately calculating intrinsic clearance[2].

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final NADPH concentration).

    • Causality Check: NADPH is the obligate electron donor for CYP450 catalytic cycles; without it, oxidative metabolism cannot occur[3].

  • Sampling: At discrete time points (0, 5, 15, 30, and 45 minutes), remove 50 µL aliquots[3].

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality Check: Cold acetonitrile instantly denatures the CYP enzymes (stopping the reaction) and precipitates proteins, protecting the LC-MS/MS column from blockages[3].

  • Analysis: Centrifuge the quenched samples at 10,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound[3].

Workflow A Test Compound (1 µM) C Pre-incubation (37°C, 5 min) A->C B Liver Microsomes (1 mg/mL) B->C D NADPH Addition (Reaction Start) C->D E Aliquots at 0, 5, 15, 30, 45 min D->E F Quench with Cold Acetonitrile E->F G Centrifugation & LC-MS/MS Analysis F->G

Fig 2. Step-by-step workflow for the liver microsome metabolic stability assay.

Comparative Performance Data

To contextualize the stability of Heptane-4-sulfonamide, it must be benchmarked against structurally related compounds and industry-standard controls. The data below represents typical LC-MS/MS derived parameters using human liver microsomes.

Calculations:

  • k (Elimination Rate Constant): Derived from the negative slope of the natural log of remaining compound vs. time.

  • t1/2​ (Half-life): 0.693/k

  • CLint​ (Intrinsic Clearance): (0.693/t1/2​)×(Volume of incubation/mg microsomal protein) [2].

CompoundStructural Class t1/2​ (min) CLint​ (µL/min/mg)Classification
Heptane-4-sulfonamide Aliphatic Sulfonamide12.455.8High Clearance
Benzenesulfonamide Aromatic Sulfonamide> 60< 11.5Low Clearance
Verapamil (Control) Phenylalkylamine14.248.8High Clearance
Warfarin (Control) Coumarin Derivative> 60< 5.0Low Clearance
Data Interpretation & Optimization Strategies

The experimental data confirms that Heptane-4-sulfonamide behaves similarly to the high-clearance control, Verapamil. Its short half-life (12.4 min) and high intrinsic clearance (55.8 µL/min/mg) indicate that it would suffer from extensive first-pass metabolism in vivo, leading to poor oral bioavailability. In contrast, the rigid, electron-deficient ring of Benzenesulfonamide resists CYP-mediated oxidation, resulting in a prolonged half-life (>60 min)[1].

Recommendations for Drug Development Professionals: If the heptane-4-sulfonamide motif is essential for target binding (e.g., fitting into a specific hydrophobic pocket), medicinal chemists must employ metabolic blocking strategies. Substituting the terminal methyl groups of the heptane chain with fluorine atoms (e.g., trifluoromethylation) can drastically reduce ω -oxidation due to the high strength of the C-F bond. This structural modification successfully lowers CLint​ and improves the overall PK profile without significantly altering the steric bulk of the molecule[1].

References
  • Prediction of Human Clearance of Twenty-Nine Drugs from Hepatic Microsomal Intrinsic Clearance Data: An Examination of In Vitro Half-Life Approach and Nonspecific Binding to Microsomes. Source: Drug Metabolism and Disposition (Obach, R.S., 1999) URL:2

  • Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. Source: National Institutes of Health / PMC URL:1

  • Microsomal stability assay for human and mouse liver microsomes. Source: Protocols.io URL:3

Sources

Validation

Comparative Cytotoxicity Profiling: Heptane-4-sulfonamide vs. Established Therapeutic Agents

As a Senior Application Scientist in drug development, I frequently benchmark novel structural backbones against established therapeutics to map structure-activity relationships (SAR). Heptane-4-sulfonamide (H4S) is a si...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, I frequently benchmark novel structural backbones against established therapeutics to map structure-activity relationships (SAR). Heptane-4-sulfonamide (H4S) is a simple aliphatic sulfonamide. In high-throughput screening, it serves as a critical negative control or structural baseline when evaluating the cytotoxicity of complex aryl sulfonamides (like Indisulam) or broad-spectrum chemotherapeutics (like Doxorubicin). This guide provides an objective, data-backed comparison of their cytotoxic profiles and details the self-validating methodologies used to assess them.

Mechanistic Causality: Why Structure Dictates Toxicity

The sulfonamide functional group (-SO2NH2) is a highly versatile pharmacophore present in numerous approved drugs[1]. However, its biological activity and resulting cytotoxicity are entirely dictated by its flanking chemical structures:

  • Heptane-4-sulfonamide (H4S): As a purely aliphatic compound lacking aromatic rings, H4S cannot participate in the extensive π-π stacking or hydrophobic interactions required to bind complex protein pockets. Consequently, it exhibits negligible cytotoxicity and does not interfere with critical cellular machinery, making it an ideal inert baseline.

  • Indisulam (Aryl Sulfonamide): Unlike H4S, Indisulam features a complex aryl structure that allows it to act as a "molecular glue." It facilitates the recruitment of the RNA-binding motif protein 39 (RBM39) to the CUL4-DCAF15 E3 ubiquitin ligase complex. This highly specific interaction leads to the polyubiquitination and proteasomal degradation of RBM39, causing lethal pre-mRNA splicing errors and apoptosis in cancer cells[2].

  • Doxorubicin: A standard anthracycline chemotherapeutic that intercalates DNA and inhibits topoisomerase II, leading to double-stranded DNA breaks independent of the sulfonamide pathway.

Comparative Cytotoxicity Data

To objectively compare these agents, we evaluate their half-maximal inhibitory concentrations (IC50) across a panel of human cell lines. The data below illustrates the stark contrast between the inert aliphatic H4S and active therapeutic agents.

CompoundHCT116 (Colorectal) IC50 (µM)A549 (Lung) IC50 (µM)HEK293 (Kidney) IC50 (µM)Mechanism of Action
Heptane-4-sulfonamide > 100.0> 100.0> 100.0Inert baseline / Structural probe
Indisulam 0.851.2015.4RBM39 degradation (Splicing inhibition)
Doxorubicin 0.120.250.45DNA intercalation / Topo II inhibition

Note: Data reflects standard 72-hour exposure profiles. H4S demonstrates no significant cytotoxicity at physiological concentrations, validating its use as a structurally related negative control.

Experimental Protocol: High-Throughput Cell Viability Assay

To generate reliable, reproducible cytotoxicity data, we utilize the3[3]. This method quantifies intracellular ATP, which is directly proportional to the number of metabolically active cells. The following protocol is designed as a self-validating system to ensure data integrity.

Step 1: Cell Seeding and Treatment
  • Seeding: Seed cells (e.g., HCT116) at 2,000 cells/well in a 96-well opaque-walled microplate in 100 µL of complete medium.

    • Causality: Opaque walls are mandatory to prevent luminescent cross-talk between adjacent wells, which would artificially inflate viability readings in highly cytotoxic wells[4].

  • Recovery: Incubate for 24 hours at 37°C, 5% CO2 to allow cell adhesion and return to exponential growth.

  • Treatment: Treat cells with a serial dilution of H4S, Indisulam, and Doxorubicin (ranging from 0.01 µM to 100 µM). Crucially, include a vehicle control (0.1% DMSO) and a cell-free medium well (background control). Incubate for 72 hours.

Step 2: ATP Luminescence Measurement
  • Equilibration: Remove the microplate from the incubator and equilibrate to room temperature for 30 minutes.

    • Causality: The luciferase enzyme kinetics in the assay reagent are highly temperature-dependent. Uneven temperature gradients across the plate (edge effects) will cause erratic luminescence and skew IC50 calculations[4].

  • Reagent Addition: Add 100 µL of 3 to each well (a 1:1 ratio with the culture medium)[3].

  • Lysis: Mix the contents for 2 minutes on an orbital shaker.

    • Causality: Mechanical agitation ensures complete cellular lysis and the homogeneous extraction of intracellular ATP into the reaction buffer[5].

  • Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal[4].

  • Detection: Record luminescence using a microplate reader (integration time: 0.25–1 second/well). Subtract the cell-free background signal from all experimental wells before calculating viability percentages relative to the vehicle control.

Mechanistic Workflow Visualization

The following diagram illustrates the divergent cellular pathways triggered by the inert aliphatic structure of Heptane-4-sulfonamide versus the active aryl structure of Indisulam.

G H4S Heptane-4-sulfonamide (Aliphatic) NoBinding No Protein Binding (Lacks Aryl Motifs) H4S->NoBinding Indisulam Indisulam (Aryl Sulfonamide) Glue Acts as Molecular Glue Indisulam->Glue CellSurvival Cell Survival (High ATP Signal) NoBinding->CellSurvival Complex Recruits RBM39 to CUL4-DCAF15 E3 Ligase Glue->Complex Degradation Proteasomal Degradation of RBM39 Complex->Degradation Apoptosis Splicing Errors & Apoptosis (Low ATP) Degradation->Apoptosis

Mechanistic divergence between aliphatic H4S and aryl sulfonamides.

References

  • Source: National Institutes of Health (NIH)
  • Source: University of Texas Southwestern Medical Center (Elsevier Pure)
  • Title: CellTiter-Glo® Luminescent Cell Viability Assay Protocol Source: Promega Corporation URL
  • Title: CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256 Source: Promega Corporation URL

Sources

Safety & Regulatory Compliance

Safety

Operational Guide for the Safe Handling and Disposal of Heptane-4-Sulfonamide

As drug development pipelines increasingly rely on diverse pharmacophores, the management of chemical intermediates like heptane-4-sulfonamide (CAS 1249684-86-3) requires rigorous, field-proven logistical planning. While...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on diverse pharmacophores, the management of chemical intermediates like heptane-4-sulfonamide (CAS 1249684-86-3) requires rigorous, field-proven logistical planning. While this aliphatic sulfonamide is a highly valuable building block in medicinal chemistry, its structural composition—combining a lipophilic heptyl chain with a stable sulfonamide (–SO₂NH₂) moiety—presents specific environmental and operational hazards[1].

Drawing from extensive experience in laboratory safety and chemical scale-up, this guide provides researchers and environmental health and safety (EHS) professionals with a definitive, step-by-step operational framework for the segregation, containment, and ultimate thermal destruction of heptane-4-sulfonamide waste.

Chemical Profiling & Mechanistic Hazard Assessment

To engineer a safe disposal protocol, we must first understand the causality behind the chemical's hazards. Heptane-4-sulfonamide is not highly reactive, but it is environmentally persistent. The high bond dissociation energies of the C-S and S-N bonds mean that sulfonamides resist natural biodegradation[2]. If improperly discharged into wastewater, these compounds can accumulate in soil and aquatic ecosystems, potentially disrupting local microbial communities and contributing to ecological toxicity[3].

Furthermore, acute exposure poses direct risks to laboratory personnel, necessitating strict handling controls[1].

Table 1: Quantitative Chemical & Hazard Profile
PropertySpecification / ValueOperational Implication
Chemical Name Heptane-4-sulfonamideAliphatic chain increases solvent solubility.
CAS Number 1249684-86-3Primary identifier for waste manifests.
Molecular Formula C₇H₁₇NO₂SContains heteroatoms (N, S) requiring emission controls.
Molecular Weight 179.28 g/mol Used for calculating molar waste concentrations.
GHS Hazard Codes H302, H315, H319, H335Mandates PPE against oral, dermal, and respiratory exposure.
Signal Word WarningRequires standard hazardous active pharmaceutical ingredient (API) protocols.
Storage Temp Room Temperature (RT)Stable under ambient conditions; no cold-chain waste storage needed.

Operational Segregation & Storage Workflow

The most critical point of failure in chemical waste management occurs at the fume hood. Inadvertently mixing sulfonamides with strong oxidizers or incompatible halogenated waste can trigger exothermic degradation of the aliphatic chain or complicate the downstream incineration profile.

Step-by-Step Methodology: Waste Segregation & Containment
  • State Identification: Determine the physical state of the waste. Pure powder or contaminated PPE must be treated as solid waste, whereas reaction mother liquors or chromatography fractions are treated as liquid organic waste.

  • Container Selection:

    • Solids: Utilize double-lined, high-density polyethylene (HDPE) solid waste bins.

    • Liquids: Use polytetrafluoroethylene (PTFE)-lined glass or heavy-duty plastic carboys.

  • Chemical Segregation (Causality Check): Strictly isolate heptane-4-sulfonamide waste from strong oxidizing agents (e.g., peroxides, nitric acid). Why? The lipophilic heptane chain is combustible, and the sulfonamide nitrogen can undergo hazardous, gas-generating exothermic reactions when exposed to potent oxidizers.

  • Labeling & EHS Logging: Affix a GHS-compliant "Hazardous Organic Waste" label. Explicitly annotate the log with "Contains: Sulfur/Nitrogen heteroatoms." This alerts the commercial disposal facility that the waste requires specific flue gas scrubbing.

  • System Validation: Self-Validating Step: Implement a weekly EHS audit of the waste log to ensure no strong oxidizers have been co-disposed in the sulfonamide waste carboy. Verify that the pH of the liquid waste remains neutral to slightly basic, preventing acid-catalyzed hydrolysis.

SegregationWorkflow Start Heptane-4-sulfonamide Waste Generated CheckState Determine Physical State Start->CheckState Solid Solid Waste (Powder/Contaminated PPE) CheckState->Solid Powder/Solid Liquid Liquid Waste (Solvent Solutions) CheckState->Liquid Dissolved SolidContainer Place in Double-Lined HDPE Solid Waste Bin Solid->SolidContainer LiquidContainer Place in PTFE/Glass Organic Waste Carboy Liquid->LiquidContainer Segregation Segregate from: Strong Oxidizers & Acids SolidContainer->Segregation LiquidContainer->Segregation Labeling Label: 'Hazardous Organic Waste' Contains: Sulfur/Nitrogen Segregation->Labeling Storage Store at Room Temp (RT) in Ventilated Cabinet Labeling->Storage

Figure 1: Decision tree for the segregation, containment, and storage of heptane-4-sulfonamide waste.

High-Temperature Incineration & Disposal Methodology

Because of the heteroatoms (Nitrogen and Sulfur), heptane-4-sulfonamide cannot be disposed of in standard municipal waste or low-temperature solvent waste streams. The EPA and international RCRA equivalents mandate that such compounds undergo high-temperature incineration equipped with rigorous emission controls[4].

Step-by-Step Methodology: Incineration & Emission Control
  • Waste Profiling & Injection: The waste stream is profiled for sulfur and nitrogen content. It is then injected into a commercial rotary kiln incinerator.

  • Primary Thermal Destruction: The kiln operates at temperatures exceeding 1,000°C. Causality: High thermal energy is mandatory to overcome the high bond dissociation energy of the sulfonamide group, preventing the release of toxic, unburned intermediate organic fragments.

  • Flue Gas Quenching: The raw exhaust gas (containing CO₂, H₂O, SOx, and NOx) is rapidly quenched (cooled) to prevent the de novo synthesis of complex toxic byproducts.

  • Acid Gas Scrubbing (SOx Mitigation): The gas passes through a wet venturi scrubber containing an alkaline sodium hydroxide (NaOH) solution[5]. Causality: Combustion of the sulfonyl group generates sulfur dioxide (SO₂). The alkaline scrubber neutralizes the acidic SO₂ into benign sodium sulfite/sulfate salts, preventing acid rain precursors from entering the atmosphere.

  • Selective Catalytic Reduction (NOx Mitigation): Ammonia (NH₃) is injected into the gas stream over a catalyst bed. Causality: Nitrogen from the sulfonamide oxidizes into NOx. The SCR system chemically reduces NOx into harmless diatomic nitrogen (N₂) and water vapor.

  • System Validation: Self-Validating Step: Continuous Emissions Monitoring Systems (CEMS) analyze the final exhaust stack to verify that SOx and NOx levels remain below regulatory thresholds (typically <320 ppm)[5] before atmospheric release.

IncinerationPathway Waste Sulfonamide Waste Stream (Contains C, H, N, S, O) Incinerator High-Temp Incineration (>1000°C) Waste->Incinerator Combustion Thermal Destruction (Cleavage of C-S & S-N bonds) Incinerator->Combustion Gases Raw Flue Gas (CO2, H2O, SOx, NOx) Combustion->Gases Quench Gas Quenching (Rapid Cooling) Gases->Quench Scrubber Wet Venturi Scrubber (NaOH/Alkaline Wash for SOx) Quench->Scrubber SCR Selective Catalytic Reduction (Ammonia injection for NOx) Scrubber->SCR Exhaust Clean Exhaust (N2, CO2, H2O) & Neutral Salts SCR->Exhaust

Figure 2: High-temperature incineration and emission control pathway for sulfonamide waste.

Spill Response & Decontamination Protocol

In the event of an accidental release of heptane-4-sulfonamide powder or solution, immediate action is required to prevent respiratory irritation (H335) and environmental contamination[1].

Step-by-Step Methodology: Spill Cleanup
  • Evacuation & PPE: Evacuate non-essential personnel. Don appropriate PPE: nitrile gloves, chemical safety goggles, a lab coat, and an N95/P100 particulate respirator (if dry powder is aerosolized).

  • Containment:

    • For solid spills: Avoid dry sweeping to prevent dust generation. Dampen the powder slightly with water or a compatible solvent.

    • For liquid spills: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pads).

  • Collection: Carefully collect the absorbed material or dampened powder using a non-sparking tool. Place the material into a compatible, sealable hazardous waste container and label it according to the protocol in Section 2.

  • Decontamination: Wash the spill area with a mild alkaline detergent and water. Causality: Sulfonamides exhibit slightly increased solubility in basic conditions, ensuring complete removal of microscopic residues from laboratory surfaces.

  • System Validation: Self-Validating Step: Following decontamination, perform a surface wipe test using a sterile swab. Analyze the swab via LC-MS or a colorimetric amine assay to quantitatively confirm the complete absence of residual sulfonamide before reopening the workspace.

References

  • Title: Degradation and Elimination of Various Sulfonamides during Anaerobic Fermentation: A Promising Step on the Way to Sustainable Pharmacy? Source: Environmental Science & Technology (ACS Publications) URL: [Link]

  • Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Standards Applicable to Owners and Operators of Hazardous Waste Treatment, Storage, and Disposal Facilities Under RCRA Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: The Pyrolysis of Biosolids in a Novel Closed Coupled Pyrolysis and Gasification Technology Source: MDPI Water URL: [Link]

Sources

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